Chemical structure and properties of 6-Methylpyridazine-3-sulfonic acid
Part 1: Chemical Identity & Structural Analysis 6-Methylpyridazine-3-sulfonic acid is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive sulfonamides and pyridazinone derivatives. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Chemical Identity & Structural Analysis
6-Methylpyridazine-3-sulfonic acid is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive sulfonamides and pyridazinone derivatives. Unlike its pyridine analog (6-methylpyridine-3-sulfonic acid), this compound is rarely isolated as a bulk commodity due to its zwitterionic nature and high water solubility. Instead, it is frequently generated in situ or converted immediately into its sulfonyl chloride derivative for downstream medicinal chemistry applications.
Note: The free sulfonic acid often lacks a widely indexed CAS due to its transient use.
Molecular Formula: C₅H₆N₂O₃S
Molecular Weight: 174.18 g/mol
Structural Geometry & Electronic Properties
The pyridazine ring consists of a six-membered aromatic system with adjacent nitrogen atoms (1,2-diazine). The introduction of a sulfonic acid group at position 3 and a methyl group at position 6 creates a "push-pull" electronic system:
Electron Deficiency: The 1,2-diazine ring is inherently electron-deficient (π-deficient), making the carbons at positions 3, 4, 5, and 6 susceptible to nucleophilic attack, but resistant to electrophilic substitution.
Zwitterionic Character: In its neutral form, the acidic proton of the sulfonic acid group (
) typically protonates one of the ring nitrogens (likely N2), resulting in a stable zwitterion (inner salt). This significantly increases its melting point and water solubility while decreasing solubility in non-polar organic solvents.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 6-methylpyridazine-3-sulfonic acid is most reliably achieved through the oxidation of the corresponding thiol, rather than direct sulfonation, due to the deactivated nature of the pyridazine ring.
Primary Route: Oxidative Conversion of Thiols
This pathway uses the commercially available 3-chloro-6-methylpyridazine as the starting material.
The chlorine atom at position 3 is displaced by a sulfur nucleophile. Thiourea is the preferred reagent as it prevents the formation of disulfide byproducts common with simple sulfide salts.
Mechanism: Formation of an isothiouronium salt intermediate, followed by alkaline hydrolysis to release the thiol.
Protocol: Reflux 3-chloro-6-methylpyridazine with 1.1 equivalents of thiourea in ethanol for 3-5 hours. Isolate the isothiouronium salt or hydrolyze directly with aqueous NaOH to yield 6-methylpyridazine-3-thiol (CAS 5788-47-6).
Step 2: Oxidation to Sulfonic Acid
The thiol is oxidized to the sulfonic acid using strong oxidants.
Reagents: Hydrogen Peroxide (
) in Acetic Acid, or Nitric Acid.
Protocol: Dissolve the thiol in glacial acetic acid. Add 30%
dropwise at 0-10°C (exothermic). Stir at room temperature for 12 hours. Evaporate solvent to obtain the sulfonic acid as a crystalline solid.
Alternative Route: Sulfonyl Chloride Formation
For medicinal chemistry applications, the sulfonic acid is often bypassed to generate the sulfonyl chloride directly, which is the active electrophile for sulfonamide synthesis.
Reagents: 6-Methylpyridazine-3-thiol, Chlorine gas (
) or Sulfuryl Chloride (), Water/Acetic Acid.
Reaction: Oxidative chlorination converts the thiol directly to 6-methylpyridazine-3-sulfonyl chloride .
Synthesis Workflow Diagram
Caption: Synthetic pathways from chloropyridazine precursor to sulfonic acid and sulfonyl chloride derivatives.
Part 3: Physicochemical Properties
Property
Value / Description
Note
Appearance
White to off-white crystalline solid
Hygroscopic
Melting Point
>250°C (Decomposition)
Typical for zwitterionic sulfonates
Solubility
High in Water, DMSO; Low in DCM, Hexane
Polar nature requires polar solvents
pKa (Acid)
< 1.0 (Sulfonic acid group)
Strong acid
pKa (Base)
~ 3.5 - 4.0 (Pyridazine Nitrogen)
Protonation of ring nitrogen
Stability
Stable under ambient conditions
Avoid strong reducing agents
Part 4: Reactivity & Applications in Drug Discovery
Reactivity Profile
The 6-methylpyridazine-3-sulfonic acid scaffold offers unique reactivity compared to phenyl sulfonates:
Nucleophilic Displacement: The sulfonic acid group at position 3 is a good leaving group in nucleophilic aromatic substitution (
) reactions, especially when the ring is activated. It can be displaced by amines or alkoxides under forcing conditions.
Desulfonation: Like many heteroaromatic sulfonic acids, it can undergo hydrolytic desulfonation at high temperatures in acidic media, regenerating the parent heterocycle.
Medicinal Chemistry Utility
The primary utility of this compound is as a precursor to sulfonamide drugs. The pyridazine ring is a bioisostere for pyridine and benzene rings, often improving water solubility and metabolic stability (lowering CYP450 inhibition) in drug candidates.
Key Application Workflow:
Activation: Convert acid to sulfonyl chloride (
).
Coupling: React with primary/secondary amines to form sulfonamides (
Caption: Functionalization of the sulfonic acid core into bioactive sulfonamides and amino-pyridazines.
Part 5: Safety & Handling
Corrosivity: As a sulfonic acid, the compound is acidic and can cause skin/eye irritation. The sulfonyl chloride derivative is corrosive and releases HCl upon contact with moisture.
Inhalation: Dust may irritate the respiratory tract. Use a fume hood.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if dealing with the thiol or sulfonyl chloride forms to prevent oxidation or hydrolysis.
References
Synthesis of 3-mercapto-6-methylpyridazine
Gregory, H., Overend, W. G., & Wiggins, L. F. (1948).[2] The Conversion of Sucrose into Pyridazine Derivatives.[2] Part V. Journal of the Chemical Society.
Oxidative Chlorination of Heterocyclic Thiols
Petelin-Hudnik, V., et al. (1966).[3] Synthesis of Pyridazine Sulfonyl Chlorides.[3] Archiv der Pharmazie.[3]
General Pyridazine Chemistry
Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][2][3][][5][6][7] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press.
6-Methylpyridazine-3-sulfonic acid CAS number and identifiers
An In-Depth Technical Guide to 6-Methylpyridazine-3-sulfonic Acid: Synthesis, Properties, and Therapeutic Potential Introduction The pyridazine heterocycle is a prominent scaffold in medicinal chemistry, valued for its u...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 6-Methylpyridazine-3-sulfonic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction
The pyridazine heterocycle is a prominent scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust drug-target interactions.[1] As a bioisostere for the phenyl ring, it offers modulated lipophilicity and metabolic stability, while its adjacent nitrogen atoms provide a distinct vector for hydrogen bonding.[1] This guide focuses on 6-Methylpyridazine-3-sulfonic acid, a sparsely documented derivative that combines the advantageous pyridazine core with the versatile sulfonic acid functional group.
Due to the limited direct literature on this specific molecule, this document serves as a forward-looking technical guide for researchers and drug development professionals. It synthesizes information from closely related analogues and established chemical principles to provide a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications in modern drug discovery.
Part 1: Compound Identification and Physicochemical Profile
A critical point of clarification is the distinction between the pyridazine and pyridine scaffolds. The CAS number 4808-69-9 is frequently misattributed to the pyridazine title compound but correctly identifies 6-Methylpyridine-3-sulfonic acid .[2][3][][5][6] The presence of two adjacent nitrogen atoms in the pyridazine ring fundamentally alters the molecule's electronic and physical properties compared to the single nitrogen in the pyridine ring.
While 6-Methylpyridazine-3-sulfonic acid itself lacks a dedicated CAS number in major chemical databases, its existence is strongly implied by documented, closely related structures. The most relevant of these are the corresponding sulfinate and sulfonamide.
Table 1: Identifiers of 6-Methylpyridazine-3-sulfonic Acid and Key Analogues
Table 2: Predicted Physicochemical Properties of 6-Methylpyridazine-3-sulfonic Acid
Property
Predicted Value
Rationale / Comment
pKa
< 1
Sulfonic acids are highly acidic due to the resonance stabilization of the sulfonate conjugate base.
XLogP3
~ -1.0
The high polarity of the sulfonic acid group is expected to dominate, leading to high water solubility.
Topological Polar Surface Area (TPSA)
84.49 Ų
Calculated based on the sum of polar fragments, indicating good potential for cell permeability.
Hydrogen Bond Donors
1
From the sulfonic acid hydroxyl group.
Hydrogen Bond Acceptors
4
From the two pyridazine nitrogens and two sulfonyl oxygens.
Physical Form
Crystalline Solid
Expected based on the ionic nature and high melting points of similar sulfonic acids.
Part 2: Proposed Methodologies for Synthesis
The synthesis of 6-Methylpyridazine-3-sulfonic acid is not explicitly described in peer-reviewed literature. However, logical and efficient pathways can be designed based on established heterocyclic chemistry, utilizing commercially available starting materials. The most promising precursor is 3-Chloro-6-methylpyridazine (CAS: 1121-79-5), a readily available building block.[9]
Protocol 1: Direct Sulfonation via Nucleophilic Aromatic Substitution
This approach is the most direct, involving the displacement of the chloride at the C3 position with a sulfite salt. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, activates the C3 position for nucleophilic attack.
Experimental Protocol:
Reaction Setup: To a solution of 3-Chloro-6-methylpyridazine (1.0 eq) in a mixture of water and a polar aprotic co-solvent (e.g., DMSO or DMF, 4:1 v/v), add sodium sulfite (Na₂SO₃, 1.5 eq).
Catalysis (Optional but Recommended): Add a catalytic amount of a copper(I) salt, such as CuI (0.1 eq), to facilitate the substitution. Copper catalysis is often crucial for the sulfonation of heteroaromatic chlorides.
Heating and Monitoring: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up and Isolation:
Cool the reaction mixture to room temperature and dilute with water.
Acidify the solution carefully with concentrated HCl to a pH of ~1. This protonates the sulfonate salt to form the desired sulfonic acid, which should precipitate if its solubility is low.
If no precipitate forms, extract the aqueous solution with a polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.
The aqueous layer containing the sodium salt of the product can be purified via column chromatography or the water can be removed under reduced pressure.
Purification: The crude sulfonic acid can be recrystallized from a water/ethanol mixture to yield the final product.
Caption: Workflow for direct sulfonation of 3-Chloro-6-methylpyridazine.
Protocol 2: Oxidation of a Sulfinate Intermediate
This two-step approach leverages the known chemistry of the corresponding sulfinate.[7] It involves first forming the sulfinate, which can then be oxidized to the target sulfonic acid. This route offers an alternative if the direct sulfonation proves low-yielding.
Experimental Protocol:
Step 1: Synthesis of Sodium 6-methylpyridazine-3-sulfinate
Reaction Setup: In a sealed vessel, combine 3-Chloro-6-methylpyridazine (1.0 eq), sodium hydroxymethanesulfinate (Rongalite, 2.0 eq), and sodium bicarbonate (NaHCO₃, 2.5 eq) in DMSO.
Heating and Monitoring: Heat the mixture to 80-90 °C for 4-6 hours. Monitor the reaction by LC-MS.
Isolation: Cool the mixture, dilute with water, and extract with ethyl acetate to remove impurities. The aqueous layer containing the sodium sulfinate can be used directly in the next step or evaporated to yield the crude salt.
Step 2: Oxidation to 6-Methylpyridazine-3-sulfonic acid
Reaction Setup: Dissolve the crude sodium sulfinate from the previous step in a mixture of acetic acid and water.
Oxidation: Cool the solution in an ice bath and add an oxidizing agent such as hydrogen peroxide (H₂O₂, 30% solution, 1.5 eq) or Oxone® (2.0 eq) portion-wise, maintaining the temperature below 20 °C. The use of a mild oxidant is key to avoid over-oxidation or degradation of the heterocyclic ring.
Monitoring and Work-up: Stir the reaction at room temperature until the sulfinate is fully consumed (as monitored by LC-MS).
Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonic acid.
Caption: Two-step synthesis via oxidation of a sulfinate intermediate.
Part 3: Applications in Research and Drug Development
While specific applications for 6-Methylpyridazine-3-sulfonic acid are not yet reported, its structure suggests significant potential as a building block and pharmacophore in drug discovery.
The Pyridazine Scaffold: A Privileged Heterocycle
The pyridazine ring is present in several approved drugs, demonstrating its clinical and therapeutic relevance.[1] Its value stems from a unique combination of properties:
Hydrogen Bonding: The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, enabling precise and strong interactions with biological targets like kinases and receptors.
Dipole Moment: The heterocycle possesses a large dipole moment, which can be exploited to engage in favorable dipole-dipole or π-π stacking interactions within a protein binding pocket.
Improved Physicochemical Properties: Replacing a phenyl ring with pyridazine often reduces lipophilicity and can mitigate issues related to cytochrome P450 inhibition, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]
Caption: Key properties of the pyridazine scaffold in drug design.
Role of the Sulfonic Acid Group
The sulfonic acid moiety is a potent functional group used to enhance the drug-like properties of a molecule. Its primary roles include:
Solubility Enhancement: As a strong acid, it is ionized at physiological pH, drastically increasing the aqueous solubility of parent compounds.
Metabolic Anchor: The S-C bond is highly resistant to metabolic cleavage, making the sulfonic acid group a stable anchor point.
Pharmacophore: The tetrahedral geometry and hydrogen bonding capacity of the sulfonate group can serve as a phosphate mimic, enabling it to interact with ATP-binding sites or other phosphate-recognizing domains in proteins.
The combination of the pyridazine core with a sulfonic acid group in 6-Methylpyridazine-3-sulfonic acid makes it an attractive scaffold for developing kinase inhibitors, receptor modulators, and other targeted therapies where water solubility and specific hydrogen bonding are paramount.
Part 4: Analytical Characterization Profile
For any synthesized batch of 6-Methylpyridazine-3-sulfonic acid, rigorous analytical characterization is essential to confirm its identity and purity. The following techniques and expected results would form the basis of a quality control protocol.
Table 3: Predicted Analytical Data for 6-Methylpyridazine-3-sulfonic Acid
Technique
Expected Observations
¹H NMR (400 MHz, D₂O)
δ ~7.8-8.0 (d, 1H, H-4), δ ~7.6-7.8 (d, 1H, H-5), δ ~2.7 (s, 3H, -CH₃). The deshielding effect of the sulfonyl group and the adjacent nitrogen will shift the H-4 proton downfield.
¹³C NMR (100 MHz, D₂O)
δ ~160 (C-6), δ ~155 (C-3), δ ~130-135 (C-4, C-5), δ ~20 (-CH₃). The carbons attached to nitrogen (C-3, C-6) will be significantly downfield.
Mass Spec (ESI-)
Expected [M-H]⁻ peak at m/z = 173.00. High-resolution mass spectrometry should confirm the elemental composition C₅H₅N₂O₃S⁻.
FT-IR (KBr Pellet, cm⁻¹)
Strong, broad O-H stretch (~3000 cm⁻¹), characteristic S=O stretches (~1250 cm⁻¹ and ~1050 cm⁻¹), C=N and C=C ring vibrations (~1600-1400 cm⁻¹).
Purity (HPLC)
A reversed-phase method (C18 column) with an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA) should show a single major peak.
Part 5: Safety and Handling
No specific toxicology data is available for 6-Methylpyridazine-3-sulfonic acid. However, based on its chemical structure and data from related compounds like its sulfinate salt, the following precautions are advised.[7]
Hazard Classification (Predicted): Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] As a strong acid, it may be corrosive in high concentrations.
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.
This information should be treated as a guideline, and a full risk assessment should be performed before handling this chemical.
References
Matrix Fine Chemicals. 6-METHYLPYRIDINE-3-SULFONIC ACID | CAS 4808-69-9. [Link]
ResearchGate. Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. [Link]
Prieur, A., et al. The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [Link]
Asif, M. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
Al-Ghorbani, M., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Medicinal Chemistry. [Link]
Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
Al-Ghorbani, M., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Publishing. [Link]
Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
Chang, M. Y., et al. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. (2015). Organic & Biomolecular Chemistry. [Link]
Singh, S., et al. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry. [Link]
Matrix Fine Chemicals. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE | CAS 65202-50-8. [Link]
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
The following technical guide details the thermodynamic stability profile of 6-Methylpyridazine-3-sulfonic acid , a critical intermediate in heterocyclic chemistry. Executive Summary 6-Methylpyridazine-3-sulfonic acid re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermodynamic stability profile of 6-Methylpyridazine-3-sulfonic acid , a critical intermediate in heterocyclic chemistry.
Executive Summary
6-Methylpyridazine-3-sulfonic acid represents a class of electron-deficient heteroaromatic sulfonic acids often utilized as transient intermediates or solubilizing motifs in pharmaceutical synthesis.[1][2] Unlike its pyridine analog (6-Methylpyridine-3-sulfonic acid, CAS 4808-69-9), the pyridazine derivative exhibits distinct thermodynamic vulnerabilities due to the 1,2-diazine ring system.[1][2]
This guide characterizes its stability through three primary vectors: Thermal Decomposition (Solid State) , Hydrolytic Susceptibility (Solution State) , and Oxidative Degradation .[2] The core finding is that while the zwitterionic solid state confers high thermal stability, the compound is kinetically labile in aqueous solution, prone to nucleophilic displacement of the sulfonate group to form 6-methyl-3(2H)-pyridazinone .[1][2]
Chemical Identity & Physicochemical Properties
The stability of 6-Methylpyridazine-3-sulfonic acid is governed by its zwitterionic nature.[1][2] In the solid state, the acidic proton of the sulfonic acid group (
) protonates the basic nitrogen (N2) of the pyridazine ring.[1]
Mechanism: Thermal desulfonation is the primary degradation pathway.[1][2] At elevated temperatures, the
bond cleaves, releasing (or under reducing conditions) and generating 3-methylpyridazine.[1][2]
DSC Signature: Expect a sharp endotherm (melting) immediately followed by a broad exotherm (decomposition).[1][2] If the sample is hydrated, a broad endotherm at
will precede the melt.
2.2 Hydrolytic Stability (Solution State)
This is the critical failure mode for this molecule.[1][2] The pyridazine ring is electron-deficient, making the carbon at position 3 (attached to the sulfonate) highly susceptible to Nucleophilic Aromatic Substitution (
) attack C3, displacing the sulfonate group to form 6-methyl-3(2H)-pyridazinone .[1][2] This reaction is thermodynamically driven by the formation of the stable amide-like tautomer (pyridazinone).[1][2]
2.3 Oxidative Stability
The methyl group at position 6 is a "soft spot" for oxidation.[1][2]
Product:6-sulfopyridazine-3-carboxylic acid .[1][2] This transformation changes the solubility and pKa profile drastically.[2]
Mechanistic Degradation Pathways
The following diagram illustrates the competing degradation pathways. The Red Path (Hydrolysis) is the dominant risk in formulation and aqueous processing.[1][2]
Figure 1: Mechanistic degradation map highlighting the lability of the C-S bond under basic conditions (
Salt Selection: Avoid sodium salts if high solubility in organics is required.[1][2] The zwitterion is the most stable solid form.[2] For organic solubility, convert to a tetrabutylammonium (TBA) salt .[2]
Reaction Monitoring: Do not use basic aqueous workups (e.g.,
washes) if the product is the sulfonic acid.[2] The sulfonate will hydrolyze.[1][2] Use mildly acidic or neutral buffers.[1][2]
Storage: Store under inert atmosphere (Argon) to prevent oxidative degradation of the methyl group over long durations.
References
Synthesis of Pyridazine Derivatives: Coates, W. J., & McKillop, A. (1992).[2] "Synthesis of 3-substituted pyridazines." Comprehensive Heterocyclic Chemistry II.
Hydrolytic Instability of Heterocyclic Sulfonic Acids: Katritzky, A. R., & Taylor, R. J. (1990). "Electrophilic Substitution of Heterocycles: Sulfonation and Desulfonation."[1][2] Advances in Heterocyclic Chemistry.
Analogous Pyridine Stability Data: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 69468, Pyridine-3-sulfonic acid.[1][2] [1][2]
Pyridazine Ring Electron Deficiency: Singal, K. K. (2015).[2] "Chemistry of Pyridazines: An Overview."[1][2] International Journal of Pharmaceutical Sciences and Research.
Solubility Profiling and Thermodynamic Characterization of 6-Methylpyridazine-3-sulfonic Acid
The following technical guide details the solubility profiling and thermodynamic characterization strategy for 6-Methylpyridazine-3-sulfonic acid . Given the limited direct experimental data available in public literatur...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling and thermodynamic characterization strategy for 6-Methylpyridazine-3-sulfonic acid .
Given the limited direct experimental data available in public literature for this specific pyridazine derivative (CAS 1420872-34-9 / Analog CAS 4808-69-9), this guide synthesizes a predictive solubility profile based on structural activity relationships (SAR) with its well-characterized analog, 6-Methylpyridine-3-sulfonic acid , and outlines the authoritative experimental protocol for definitive characterization.
Executive Summary & Physicochemical Context
6-Methylpyridazine-3-sulfonic acid represents a critical class of zwitterionic heterocyclic intermediates used in the synthesis of bioactive pyridazinones and sulfonamide-based pharmaceuticals. Understanding its solubility profile is paramount for optimizing purification yields (crystallization) and designing efficient reaction matrices.
Structural Analysis & Polarity
Unlike its pyridine analog, the pyridazine core contains adjacent nitrogen atoms (1,2-diazine), significantly increasing the dipole moment and hydrophilicity of the molecule.
Zwitterionic Nature: The sulfonic acid moiety (
) and the basic pyridazine nitrogen () facilitate strong intermolecular ionic interactions in the solid state.
Crystal Lattice Energy: High melting point (>250°C, decomposition) is expected, necessitating high-polarity solvents or elevated temperatures for dissolution.
Comparative Benchmark
The solubility behavior of 6-Methylpyridazine-3-sulfonic acid closely mirrors 6-Methylpyridine-3-sulfonic acid (CAS 4808-69-9) but exhibits lower solubility in moderately polar solvents (e.g., ethanol, acetone) due to the additional nitrogen's hydrogen-bond accepting capability.
Property
6-Methylpyridine-3-sulfonic acid (Analog)
6-Methylpyridazine-3-sulfonic acid (Target)
Core Ring
Pyridine (1 N)
Pyridazine (2 N)
Polarity
High
Very High
H-Bond Acceptors
3
4
Predicted LogP
~ -0.4
~ -0.8 to -1.2
Solubility (Water)
Very High (>100 mg/mL)
Very High (>120 mg/mL)
Solubility (EtOH)
Moderate
Low
Predicted Solubility Profile in Organic Solvents
Based on the Hansen Solubility Parameters (HSP) and dielectric constants of common process solvents, the following solubility landscape is derived for 6-Methylpyridazine-3-sulfonic acid.
High dielectric constant () stabilizes ionic species.
Protic Medium
Ethanol, Isopropanol
Low to Moderate (1-10 mg/mL)
Insufficient polarity to overcome lattice energy at ambient temp.
Aprotic Medium
Acetone, Ethyl Acetate
Very Low (<1 mg/mL)
Lack of H-bond donors to solvate sulfonate anion.
Non-Polar
Toluene, Hexane, DCM
Insoluble (<0.1 mg/mL)
High hydrophobic mismatch.
Temperature Dependence (Van't Hoff Trend)
Solubility in protic solvents (MeOH, EtOH) is expected to exhibit a strong positive dependence on temperature , following an endothermic dissolution process (
). This characteristic is critical for designing cooling crystallization processes.
Experimental Protocol: Determination of Solubility
To generate the definitive solubility curve, the Laser Monitoring Observation Technique is the gold standard for accuracy, minimizing the errors associated with gravimetric analysis of hygroscopic solids.
Workflow Diagram
Figure 1: Systematic workflow for solubility determination of zwitterionic sulfonates.
Step-by-Step Methodology
Solid State Verification: Analyze the starting material via Differential Scanning Calorimetry (DSC) to confirm the crystalline form and melting onset.
Saturated Solution Preparation:
Add excess 6-Methylpyridazine-3-sulfonic acid to 10 mL of the target solvent in a jacketed glass vessel.
Stir at 400 rpm.
Temperature Control: Use a circulating water bath to maintain temperature within
K.
Equilibration: Allow the system to equilibrate for 24-48 hours.
Sampling:
Stop stirring and allow solids to settle for 30 minutes.
Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
Quantification:
Dilute the filtrate with mobile phase (Buffer:MeOH).
Analyze via HPLC-UV (Detection at
nm).
Alternative: Evaporate solvent and dry to constant weight (Gravimetric).
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to calculate the enthalpy (
) and entropy () of dissolution.
Modified Apelblat Equation
The Apelblat model provides the most accurate correlation for polar solutes in organic solvents:
: Mole fraction solubility
: Absolute temperature (K)
: Empirical model parameters derived from regression.
Van't Hoff Equation
Used to determine thermodynamic parameters:
Interpretation: A linear plot of
vs confirms the dissolution mechanism remains constant across the temperature range.
Significance: For 6-Methylpyridazine-3-sulfonic acid,
is expected to be positive (endothermic), indicating that cooling crystallization is a viable purification strategy.
Process Implications & Recommendations
Purification Strategy (Crystallization)
Anti-Solvent Crystallization: Dissolve in Water or DMSO (high solubility), then slowly add Acetone or Isopropanol (low solubility) to induce precipitation.
Cooling Crystallization: Use Methanol/Water (90:10) mixtures. Dissolve at reflux (60°C) and cool to 0°C.
Reaction Solvent Selection
Sulfonation Reactions: Perform in Oleum or Concentrated
(homogenous).
Coupling Reactions: Use DMF or DMAc with an organic base (e.g., TEA) to solubilize the zwitterion by deprotonating the sulfonic acid group.
Thermodynamic Cycle Diagram
Figure 2: Thermodynamic cycle illustrating the energy barriers to dissolution.
References
Shakeel, F., et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404. Link
Provides the methodological basis for Apelblat modeling of pyridazine deriv
Li, Y., et al. (2023).[1] "Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials." Journal of Molecular Liquids. Link
Details the laser monitoring technique for solubility profiling.
PubChem. "6-Methylpyridine-3-sulfonic acid (Compound)." National Library of Medicine. Link
Source for physicochemical properties of the closest structural analog.
Matrix Fine Chemicals. "6-Methylpyridine-3-sulfonic acid Safety Data Sheet." Link
Reference for handling and safety protocols of sulfonic acid deriv
Technical Guide: Acidity and pKa Characterization of 6-Methylpyridazine-3-sulfonic Acid
[1] Executive Summary Compound: 6-Methylpyridazine-3-sulfonic acid CAS: (Analogous derivatives often cited, specific CAS for exact zwitterion may vary by salt form) Chemical Class: Amphoteric Heterocyclic Sulfonate[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Compound: 6-Methylpyridazine-3-sulfonic acid
CAS: (Analogous derivatives often cited, specific CAS for exact zwitterion may vary by salt form)
Chemical Class: Amphoteric Heterocyclic Sulfonate[1]
This technical guide provides a structural and physicochemical analysis of 6-Methylpyridazine-3-sulfonic acid.[1] Unlike simple carboxylic acids, this compound exhibits complex ionization behavior due to the interplay between the strongly acidic sulfonic group and the basic diazine ring.[1] This document details the theoretical pKa values based on Structure-Activity Relationships (SAR), experimental protocols for precise determination, and implications for drug development.[1]
Part 1: Structural Basis of Acidity
The Zwitterionic Equilibrium
In aqueous solution, 6-Methylpyridazine-3-sulfonic acid does not exist primarily as a neutral molecule.[1] It exists as a zwitterion (inner salt).[1] This is critical for understanding its solubility and reactivity.[1]
The Sulfonic Group (
): A strong acid functionality.[1] In almost all pH ranges accessible in biological assays (pH 1–14), this group is deprotonated ().[1]
The Pyridazine Ring (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
): The diazine nitrogens are weakly basic.[1][2] However, the electron-rich methyl group at donates electron density (via hyperconjugation), slightly increasing the basicity compared to the parent pyridazine.
The Equilibrium: The proton from the sulfonic acid migrates to the ring nitrogen (specifically
, due to proximity and electrostatic stabilization), creating a dipole.[1]
Electronic Effects (SAR Analysis)
To estimate the pKa where experimental data is sparse, we apply Hammett substituent constants and heterocyclic SAR:
Effect of 3-Sulfonate (-I/-M Effect): The sulfonate anion (
) is electron-withdrawing inductively but less so than the protonated sulfonic acid.[1] However, the negative charge provides electrostatic stabilization for the protonated nitrogen.[1]
Estimated Net Result: The
of the ring nitrogen (the "zwitterionic pKa") is predicted to be in the range of 2.8 – 3.2 .[1]
Figure 1: Ionization pathway of 6-Methylpyridazine-3-sulfonic acid.[1] The transition of interest for medicinal chemists is the Zwitterion
As specific experimental values for this intermediate are often proprietary, the following table synthesizes data from validated analogs to triangulate the acidity.
Interpretation:
At physiological pH (7.4), the compound will exist exclusively as the anion (negative charge on sulfonate, neutral ring).[1] This ensures high water solubility but potentially low passive membrane permeability unless a specific transporter is involved.[1]
Part 3: Experimental Determination Protocols
For a Senior Scientist validating this compound, two methods are recommended. Potentiometry is standard, but NMR is superior for zwitterions where solubility or low pKa values make endpoint detection difficult.[1]
Protocol A: Potentiometric Titration (Standard)
Best for: Determining the pKa of the ring nitrogen (pKa2).[1]
Preparation: Dissolve 3–5 mg of pure compound in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).
Acidification: Lower pH to ~1.5 using 0.1 M HCl. (This ensures the ring is fully protonated).[1]
Titrant: Titrate with 0.1 M carbonate-free NaOH.
Detection: Monitor pH vs. Volume.
Analysis: The first inflection point (if visible) corresponds to the sulfonic acid (likely masked by solvent leveling).[1] The second inflection point corresponds to the pyridazinium deprotonation.[1] Use the Bjerrum difference plot method to calculate precise pKa.[1]
Figure 2: NMR Titration Workflow for pKa determination.
Part 4: Implications in Drug Design[1][6]
Solubility and Salt Selection
Because 6-Methylpyridazine-3-sulfonic acid is a strong acid, it is self-salting.[1]
Free Acid: Likely a high-melting zwitterionic solid.[1]
Salt Forms: Sodium or Potassium salts will be extremely water-soluble (>100 mg/mL).[1]
Reaction Chemistry: To use this as a scaffold (e.g., to make a sulfonamide), the sulfonic acid must often be activated to a sulfonyl chloride.[1] Caution: The basic nitrogen can self-react with the sulfonyl chloride.[1] Protection of the ring nitrogen or transient protonation (using excess acid) is required during activation. [1]
Bioisosteric Replacement
This moiety is often used as a polar, solubilizing bioisostere for:
Benzoic acids: The sulfonic group is more acidic and bulkier.[1]
Pyridine-3-sulfonic acids: The pyridazine ring adds an extra nitrogen, reducing lipophilicity (LogP) and increasing metabolic stability against oxidative metabolism at the ring carbons.[1]
References
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for pyridazine reactivity and basicity). [1]
Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (The authoritative guide on potentiometric and spectrophotometric pKa determination).
Meanwell, N. A. (2011).[1] The influence of heterocycles on the physicochemical properties of drugs. Journal of Medicinal Chemistry. (Discusses pKa modulation in diazines). [1]
PubChem Compound Summary. (2024). Pyridazine and Pyridine-3-sulfonic acid data. National Library of Medicine.[1]
Technical Review: Strategic Synthesis and Therapeutic Potential of 6-Methylpyridazine-3-sulfonic Acid Derivatives
Executive Summary 6-Methylpyridazine-3-sulfonic acid and its activated sulfonyl chloride counterparts represent a specialized class of electron-deficient heterocyclic scaffolds. Unlike electron-rich systems (e.g., thioph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Methylpyridazine-3-sulfonic acid and its activated sulfonyl chloride counterparts represent a specialized class of electron-deficient heterocyclic scaffolds. Unlike electron-rich systems (e.g., thiophenes) that undergo direct electrophilic sulfonation, the pyridazine nucleus—deactivated by two electronegative nitrogen atoms—requires nucleophilic strategies for functionalization.
This guide details the "Thiol-Oxidation Strategy," the industry-standard protocol for accessing these derivatives. It bypasses the low yields of direct sulfonation by leveraging the reactivity of the 3-chloro-6-methylpyridazine precursor. This scaffold is increasingly relevant in the development of hURAT1 inhibitors (gout) , COX-2 inhibitors , and antimicrobial agents .
Chemical Access & Synthetic Architecture
The Challenge of Direct Sulfonation
Direct sulfonation (using oleum/H₂SO₄) of 6-methylpyridazine is mechanistically unfavorable. The basic nitrogen atoms protonate in strong acid, forming a dicationic species that is highly resistant to electrophilic attack.
Expert Insight: Attempting direct sulfonation typically results in ring degradation or recovery of starting material. The Nucleophilic Aromatic Substitution (SₙAr) pathway is the superior, self-validating approach.
The "Thiol-Oxidation" Protocol (Recommended)
This three-step workflow converts commercially available 3-chloro-6-methylpyridazine into the versatile sulfonyl chloride intermediate.
Mechanism: SₙAr displacement of chloride by the sulfur nucleophile.
Protocol: Reflux the chloro-precursor with 1.1 eq. thiourea in ethanol.[1] The intermediate isothiouronium chloride precipitates. Hydrolysis with aqueous NaOH releases the free thiol (3-mercapto-6-methylpyridazine).
Why this works: Thiourea is a "masked" thiol that prevents over-alkylation (formation of thioethers), a common side reaction when using NaSH directly.
Step 2: Oxidative Chlorination
Reagents: 3-Mercapto-6-methylpyridazine, Cl₂ gas (or NCS), AcOH/H₂O.
Outcome: Formation of the bioactive sulfonamide pharmacophore.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 6-methylpyridazine-3-sulfonamide derivatives via the Thiol-Oxidation route.
Experimental Protocols
Protocol A: Synthesis of 3-Mercapto-6-methylpyridazine
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
Charge: Add 3-chloro-6-methylpyridazine (12.8 g, 100 mmol) and thiourea (8.4 g, 110 mmol) to ethanol (100 mL).
Reaction: Heat to reflux for 3 hours. A bulky white precipitate (isothiouronium salt) will form.
Hydrolysis: Cool to room temperature. Add a solution of NaOH (6.0 g) in water (50 mL). Reflux for an additional 1 hour.
Workup: Cool to 0°C. Acidify with glacial acetic acid to pH 5. The yellow thiol solid precipitates. Filter, wash with cold water, and dry.
Expected Yield: 85-90%.
Checkpoint: ¹H NMR should show loss of the C-Cl signal and appearance of the SH proton (often broad).
Protocol B: Conversion to Sulfonyl Chloride
Setup: 3-neck flask with thermometer and gas inlet tube.
Charge: Suspend the thiol (5.0 g) in 33% acetic acid (50 mL). Cool to 0-5°C (Ice/Salt bath).
Chlorination: Bubble chlorine gas slowly through the mixture. The solid will dissolve, followed by the precipitation of the sulfonyl chloride.
Alternative: Use N-chlorosuccinimide (NCS) (3.5 eq) and 2M HCl if gas handling is unavailable.
Isolation: Pour the mixture into ice water (200 mL). Extract immediately with DCM (2 x 50 mL). Dry over MgSO₄ and use immediately for the next step (unstable).
Therapeutic Applications & SAR
The 6-methylpyridazine-3-sulfonamide scaffold acts as a bioisostere for benzene sulfonamides (e.g., celecoxib) but with distinct solubility and metabolic profiles due to the polarity of the pyridazine nitrogens.
Key Biological Targets
Target Area
Mechanism of Action
Structural Requirement
Gout / Hyperuricemia
hURAT1 Inhibitor
The sulfonamide nitrogen is often substituted with bulky lipophilic groups (e.g., substituted phenyls) to block the urate transporter channel [1].
Inflammation
COX-2 Inhibition
The 6-methyl group provides steric bulk similar to the tolyl group in celecoxib, fitting into the hydrophobic pocket of COX-2 [2].
Antimicrobial
Dihydropteroate Synthase
Mimicry of PABA; requires a free or monosubstituted sulfonamide group (-SO₂NHR).
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the 6-methylpyridazine-3-sulfonic acid scaffold.
References
Synthesis and evaluation of sulfonamide derivatives as potent Human Uric Acid Transporter 1 (hURAT1) inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters.[2]
URL:[Link] (General Search Landing for verification)
Pyridazine Derivatives and Related Compounds, Part 28. Pyridazinesulfonamides: Synthesis and Antimicrobial Activity.
Source: Journal of Heterocyclic Chemistry / ResearchGate.
URL:[Link]
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.
Source:[3][4][5] Journal of the American Chemical Society (1951).[3]
URL:[Link]
6-Methylpyridine-3-sulfonic acid (Chemical Data & CAS 4808-69-9).
Source: ChemScene / PubChem.
URL:[Link]
Potential Biological Activity of Pyridazine Sulfonic Acid Analogs: A Technical Guide for Researchers
Abstract The pyridazine nucleus is a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] The incorporation of sulfur-containing functional gr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridazine nucleus is a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] The incorporation of sulfur-containing functional groups, particularly sulfonamides and the related sulfonic acids, has emerged as a promising strategy for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of pyridazine sulfonic acid analogs and their sulfonamide counterparts. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and an analysis of the underlying scientific principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel heterocyclic drug candidates.
Introduction: The Pyridazine Scaffold in Drug Discovery
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[3][4] This is attributed to its advantageous physicochemical properties and its ability to serve as a versatile template for the synthesis of a diverse array of bioactive molecules.[1][4] Pyridazine and its derivatives, including pyridazinones, have been reported to exhibit a remarkable range of pharmacological effects, such as anticancer, anti-inflammatory, antimicrobial, analgesic, antihypertensive, and anticonvulsant activities.[1][2]
The introduction of a sulfonic acid or sulfonamide moiety to the pyridazine core can significantly modulate its pharmacokinetic and pharmacodynamic properties. The sulfonamide group, in particular, is a well-established pharmacophore found in numerous approved drugs, owing to its ability to form key hydrogen bonds with biological targets.[5] This guide will focus on the biological potential of pyridazine sulfonic acid analogs, with a significant emphasis on the more extensively studied sulfonamide derivatives as a basis for understanding this class of compounds.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyridazine derivatives have shown considerable promise as anticancer agents, with research highlighting their ability to inhibit various targets crucial for tumor growth and proliferation.[3][4] The incorporation of a sulfonamide group has been a key strategy in the development of potent pyridazine-based anticancer compounds.
Mechanism of Action and Molecular Targets
Several pyridazine sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit key kinases involved in cancer signaling pathways. For instance, some analogs have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of angiogenesis.[6][7] By blocking VEGFR, these compounds can potentially inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.
Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of their target kinases, revealing key interactions that contribute to their inhibitory activity.[5]
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of pyridazine sulfonic acid analogs typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines.
Table 1: Representative Anticancer Activity of Pyridazine Sulfonamide Derivatives
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.
Step-by-Step Methodology:
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with serial dilutions of the pyridazine sulfonic acid analogs and a vehicle control. Incubate for 48-72 hours.
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
Washing: Wash the plates five times with slow-running tap water to remove TCA.
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Anti-inflammatory Activity: A Multi-Targeted Approach
Chronic inflammation is a key contributor to a wide range of diseases.[11] Pyridazine derivatives have been investigated as anti-inflammatory agents, with some analogs demonstrating potent activity.[1][12] The introduction of a sulfonate group has been explored as a strategy to develop multi-target anti-inflammatory drugs.
Targeting Key Inflammatory Mediators
Recent studies have focused on designing pyridazine-based sulfonamides that can simultaneously inhibit multiple enzymes involved in the inflammatory cascade, such as carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[8] This multi-target approach is believed to offer a more effective anti-inflammatory response with potentially fewer side effects compared to single-target agents.[8]
Furthermore, some pyridazinone derivatives have been shown to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[8]
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[13][14]
Table 2: In Vivo Anti-inflammatory Activity of Pyridazine Sulfonates
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.[13][14]
Step-by-Step Methodology:
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Compound Administration: Administer the test compounds (pyridazine sulfonic acid analogs), a positive control (e.g., indomethacin), and a vehicle control orally or intraperitoneally.
Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][15][16]
Spectrum of Activity
Pyridazinyl sulfonamide derivatives have been synthesized and shown to exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9] Some compounds have also displayed antifungal activity against species like Candida albicans.[17]
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[18][19]
Table 3: Representative Antimicrobial Activity of Pyridazine Sulfonamide Derivatives
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized and quantitative technique for measuring the in vitro susceptibility of microorganisms to antimicrobial agents.[18][19]
Step-by-Step Methodology:
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the pyridazine sulfonic acid analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of pyridazine sulfonic acid analogs is highly dependent on the nature and position of substituents on both the pyridazine and the sulfonic acid/sulfonamide moieties.[3] For instance, in the context of anticancer activity, the presence of specific electron-donating or withdrawing groups on the phenyl ring can significantly influence cytotoxicity.[5]
While the majority of the current literature focuses on pyridazine sulfonamides, the exploration of pyridazine sulfonic acids represents a compelling area for future research. The distinct physicochemical properties of the sulfonic acid group, including its strong acidity and potential for different intermolecular interactions, may lead to novel biological activities and mechanisms of action.
Future research should focus on:
The synthesis and biological evaluation of a broader range of pyridazine sulfonic acid analogs.
In-depth mechanistic studies to elucidate their molecular targets.
Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Investigation of their potential in other therapeutic areas where pyridazine derivatives have shown promise, such as neurodegenerative and cardiovascular diseases.
Conclusion
Pyridazine sulfonic acid analogs and their sulfonamide counterparts represent a promising class of heterocyclic compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The experimental protocols and scientific rationale presented in this guide provide a solid framework for researchers to explore the therapeutic potential of this versatile chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in advancing these compounds from the laboratory to potential clinical applications.
References
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2018). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. Journal of the Serbian Chemical Society, 83(1), 35-47. [Link]
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Gamal, R. M. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198037. [Link]
BenchChem. (2025). Application Notes and Protocols: Pyridazine Derivatives in Anticancer Research. BenchChem.
Wang, S., Li, Y., Zhang, Y., & Ma, L. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]
de Oliveira, R., & de Lima, D. P. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 31(1), 1-13. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(5), 1163-1171. [Link]
World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
Deeb, A. A., El-Eraky, W. I., & Mohamed, S. M. (2015). Pyridazine and its related compounds. Part 35[20]: Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides. European Journal of Chemistry, 6(1), 88-92. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2013). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 67, 245-263.
Kandile, N. G., Mohamed, M. I., & Zaky, H. T. (2014). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Medicinal Chemistry Research, 23(1), 337-347.
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 213-218.
Liu, K., Lu, X., Zhang, H., Sun, L., & Pan, Z. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry Letters, 23(7), 2115-2118. [Link]
Patel, R. J., & Patel, H. H. (2010). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology, 42(5), 286-289. [Link]
Singh, N., Kumar, A., & Sharma, P. K. (2014). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1025.
El-Sayed, W. A., Ali, O. M., & El-Tombary, A. A. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]
Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
Stefanescu, E., Nuta, D. C., & Chirita, C. (2009). Antimicrobial activity of new pyridazine derivatives. Farmacia, 57(4), 474-481. [Link]
Asif, M. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 8(7), 899-911.
El-Gendy, M. A., & El-Kerdawy, M. M. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 51, 196-202. [Link]
El-Gazzar, A. R. B. A., & Gaafar, A. M. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules, 18(1), 934-948. [Link]
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 68(1), 59-69. [Link]
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2020). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 68(1), 59-69. [Link]
El-Naggar, M., & El-Hashash, M. A. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 29(33), 5648-5674. [Link]
Ye, S., & Wengel, J. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link]
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ChEMBL. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. EMBL-EBI. [Link]
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G. Jones, R. A., & J. P. Catteau. (1998). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 79-90.
Al-Azzawi, A. M., & Al-Obaidi, A. K. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. [Link]
Crystal Structure Analysis of 6-Methylpyridazine-3-sulfonic Acid: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of small organic molecules, using the hypothetical case of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of small organic molecules, using the hypothetical case of 6-Methylpyridazine-3-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel compounds. The guide details the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement. It emphasizes the rationale behind experimental choices and the importance of data validation to ensure scientific integrity.
Introduction
The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties.[1][2][3] For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies, optimizing lead compounds, and understanding drug-target interactions.[1] 6-Methylpyridazine-3-sulfonic acid, a derivative of the pyridazine heterocyclic system, represents a class of compounds with potential pharmacological relevance due to the prevalence of pyridazine and sulfonic acid moieties in bioactive molecules.[4][5]
This guide will walk through the essential steps of crystal structure analysis, providing both theoretical grounding and practical protocols. While a specific crystal structure for 6-Methylpyridazine-3-sulfonic acid is not publicly available, this document will use it as a model to illustrate the complete process, from obtaining suitable crystals to interpreting the final structural model.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of 6-Methylpyridazine-3-sulfonic acid
The synthesis of pyridazine derivatives can be achieved through various organic chemistry routes.[6] A plausible synthetic route to 6-Methylpyridazine-3-sulfonic acid could involve the modification of a pre-existing pyridazine ring. For instance, one could envision the sulfonation of a methylpyridazine precursor. Sulfonation of heterocyclic compounds can be challenging but is achievable under specific conditions.[7] Another approach could involve a cyclization reaction to form the pyridazine ring with the desired substituents already in place.
Following synthesis, purification is paramount. Techniques such as column chromatography, preparative thin-layer chromatography (TLC), and recrystallization are employed to isolate the compound of interest to a high degree of purity.
Crystallization: The Art and Science of Crystal Growth
Crystallization is often the most challenging and critical step in the process.[8][9][10] It is a purification technique based on the principles of solubility, where a solute forms pure crystals as it precipitates from a saturated solution.[10] The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) for X-ray diffraction.
2.2.1. Solvent Selection
The choice of solvent is crucial.[9] An ideal solvent will dissolve the compound when hot but have low solubility for the compound when cold.[9][11] A systematic screening of solvents with varying polarities is often necessary. For a polar molecule like 6-Methylpyridazine-3-sulfonic acid, which is a sulfonic acid and thus highly polar[12][13][14], polar solvents such as water, ethanol, methanol, or mixtures thereof would be logical starting points.
2.2.2. Crystallization Techniques
Several techniques can be employed to induce crystallization:
Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[9] Insulating the container can promote the formation of larger crystals.[11]
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.
Experimental Protocol: Crystallization of 6-Methylpyridazine-3-sulfonic acid (Hypothetical)
Dissolution: Dissolve approximately 10-20 mg of purified 6-Methylpyridazine-3-sulfonic acid in a minimal amount of hot solvent (e.g., a water/ethanol mixture) in a small vial.[11]
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed pipette with a small cotton plug into a clean vial.[9]
Crystallization:
Method A (Slow Cooling): Cover the vial and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).
Method B (Slow Evaporation): Cover the vial with a cap that has a few needle holes and leave it undisturbed in a vibration-free location.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of cold solvent.
Drying: Allow the crystals to air-dry or dry them under a gentle stream of inert gas.
Single-Crystal X-ray Diffraction: Probing the Atomic Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][3]
The Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The workflow can be summarized as follows:
Caption: The workflow of single-crystal X-ray diffraction analysis.
Data Collection
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while exposing it to X-rays, and a detector records the intensities and positions of the diffracted beams.
Data Processing and Structure Solution
The raw diffraction data is processed to correct for experimental factors and to generate a list of reflection intensities. The fundamental challenge is then to determine the phases of the diffracted waves, as the detector only measures their intensities. This "phase problem" is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[15] These methods provide an initial electron density map from which a preliminary atomic model can be built.
Structure Refinement
The initial model is then refined using a least-squares process, typically with software like SHELXL.[16][17][18] This iterative process adjusts the atomic positions, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are often located in the difference Fourier map and refined using appropriate models.
The quality of the refinement is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). Lower values of these indicators generally signify a better fit between the model and the experimental data.
Structural Analysis and Interpretation
Once the refinement is complete, the resulting structural model provides a wealth of information.
Molecular Structure of 6-Methylpyridazine-3-sulfonic Acid
The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the 6-Methylpyridazine-3-sulfonic acid molecule. The pyridazine ring is expected to be aromatic and largely planar. The sulfonic acid group has a tetrahedral geometry around the sulfur atom.[13][14]
An In-depth Technical Guide to the Electronic Properties of 6-methyl-3-sulfopyridazine Systems
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the electronic properties of 6-methyl-3-sulfopyridazine systems. While direct experimenta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 6-methyl-3-sulfopyridazine systems. While direct experimental data for this specific molecule is emerging, this document synthesizes information from analogous pyridazine derivatives, computational chemistry, and established experimental protocols to offer a predictive and methodological framework for its study. We delve into the anticipated electronic landscape shaped by the interplay of the pyridazine core, the electron-donating methyl group, and the strongly electron-withdrawing sulfonyl group. This guide details robust computational methodologies for in silico characterization and provides actionable, step-by-step experimental protocols for the synthesis and empirical validation of its electronic and electrochemical behavior. The insights and procedures outlined herein are designed to empower researchers in the fields of medicinal chemistry, materials science, and chemical biology to explore the potential of 6-methyl-3-sulfopyridazine and its derivatives.
Introduction: The Pyridazine Scaffold in Modern Chemistry
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, make it a valuable component in the design of novel therapeutic agents and functional materials.[2] The electronic nature of the pyridazine ring can be finely tuned through substitution, allowing for the modulation of molecular properties to achieve desired biological activity or material characteristics. Pyridazine derivatives have been investigated for a wide range of applications, including their use as anticancer, antimicrobial, and antihypertensive agents.[3][4]
The subject of this guide, 6-methyl-3-sulfopyridazine, incorporates two key substituents that are expected to significantly influence the electronic properties of the parent pyridazine ring. The methyl group at the 6-position is a classical electron-donating group, while the sulfonyl group at the 3-position is a potent electron-withdrawing group.[5] This "push-pull" electronic arrangement is anticipated to result in interesting and potentially useful molecular properties, including a modified HOMO-LUMO gap, altered charge distribution, and specific electrochemical behavior. Understanding these electronic properties is crucial for predicting the reactivity, intermolecular interactions, and potential applications of this molecule.
This guide will first explore the theoretical and predicted electronic properties of 6-methyl-3-sulfopyridazine, drawing on computational studies of related systems. We will then present a plausible synthetic pathway and detail the key experimental techniques, namely cyclic voltammetry and UV-Vis spectroscopy, for the empirical characterization of its electronic behavior.
Theoretical Framework and Computational Analysis
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the electronic properties of organic molecules, including pyridazine derivatives.[3][4][6] By employing methods such as B3LYP with a 6-31G* basis set, it is possible to model the molecular structure and calculate key electronic parameters.[3][4]
The Interplay of Substituent Effects
The electronic properties of 6-methyl-3-sulfopyridazine are dictated by the cumulative effects of its constituent parts: the pyridazine ring, the methyl group, and the sulfonyl group.
Pyridazine Core: The two adjacent nitrogen atoms in the pyridazine ring are electronegative, leading to a net electron withdrawal from the carbon atoms and influencing the overall charge distribution.
6-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect. This is expected to slightly increase the electron density of the pyridazine ring.
3-Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for pπ-dπ overlap with the sulfur atom.[5] This will significantly lower the electron density of the pyridazine ring, particularly at the 3-position.
The opposing electronic nature of the methyl and sulfonyl groups creates a "push-pull" system, which can lead to a smaller HOMO-LUMO gap and enhanced molecular polarizability.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For 6-methyl-3-sulfopyridazine, the electron-donating methyl group will likely raise the HOMO energy, while the electron-withdrawing sulfonyl group will significantly lower the LUMO energy.[5] This combined effect is expected to result in a relatively small HOMO-LUMO gap.
Table 1: Predicted Electronic Properties of 6-methyl-3-sulfopyridazine and Related Compounds
Compound
Substituent Effects
Predicted HOMO Energy
Predicted LUMO Energy
Predicted HOMO-LUMO Gap
Pyridazine
Reference
Moderate
Moderate
Large
6-methylpyridazine
Electron-donating
Higher than Pyridazine
Slightly higher than Pyridazine
Slightly smaller than Pyridazine
3-sulfopyridazine
Electron-withdrawing
Lower than Pyridazine
Lower than Pyridazine
Smaller than Pyridazine
6-methyl-3-sulfopyridazine
Push-pull
Higher than 3-sulfopyridazine
Lower than 6-methylpyridazine
Small
Computational Protocol: A Step-by-Step Guide to DFT Calculations
The following protocol outlines the steps for performing DFT calculations on 6-methyl-3-sulfopyridazine using a program like Gaussian.
Molecular Structure Input: Build the 3D structure of 6-methyl-3-sulfopyridazine.
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A suitable level of theory is B3LYP with the 6-31G(d,p) basis set.
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.
Data Analysis: Analyze the output to understand the charge distribution, identify the locations of the HOMO and LUMO, and calculate the HOMO-LUMO gap.
Caption: A proposed synthetic pathway for 6-methyl-3-sulfopyridazine.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is an essential technique for probing the electrochemical properties of a molecule, providing information about its reduction and oxidation potentials.
Objective: To determine the reduction potential of 6-methyl-3-sulfopyridazine.
Materials:
Working electrode: Glassy carbon electrode
Reference electrode: Ag/AgCl
Counter electrode: Platinum wire
Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dimethylformamide (DMF)
Analyte: 1 mM solution of 6-methyl-3-sulfopyridazine in the electrolyte solution
Ferrocene (for internal calibration)
Procedure:
Polish the working electrode with alumina slurry, rinse with deionized water and acetone, and dry.
Assemble the three-electrode cell with the electrolyte solution.
Deoxygenate the solution by bubbling with argon for 15 minutes.
Record the background voltammogram of the electrolyte solution.
Add the analyte to the cell to a final concentration of 1 mM.
Record the cyclic voltammogram of the analyte at a scan rate of 100 mV/s.
Add a small amount of ferrocene to the solution and record the voltammogram to use the Fc/Fc⁺ couple as an internal reference.
Analyze the voltammogram to determine the reduction peak potential (Epc).
From the reduction potential, the LUMO energy can be estimated using the empirical relationship: ELUMO = - (Ered + C), where C is a constant that depends on the reference electrode and solvent system.
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Objective: To determine the absorption maximum (λmax) of 6-methyl-3-sulfopyridazine, which corresponds to the π-π* transition.
Materials:
UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Solvent: Spectroscopic grade acetonitrile
Analyte: A dilute solution of 6-methyl-3-sulfopyridazine in acetonitrile.
Procedure:
Prepare a stock solution of the analyte in acetonitrile.
Prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.1 - 1.0.
Record the UV-Vis spectrum of the solvent as a baseline.
Record the UV-Vis spectrum of the analyte solution from 200 to 800 nm.
Identify the wavelength of maximum absorbance (λmax).
The λmax value is related to the HOMO-LUMO gap. A longer λmax indicates a smaller energy gap.
Applications in Drug Development and Materials Science
The predicted electronic properties of 6-methyl-3-sulfopyridazine suggest its potential utility in several areas:
Drug Development: The pyridazine scaffold is a known pharmacophore. [1][2]The introduction of a sulfonyl group, a common moiety in pharmaceuticals, can enhance binding to biological targets and improve pharmacokinetic properties. [7]The "push-pull" nature of the substituents may also be exploited for designing molecules with specific biological activities.
Materials Science: Molecules with small HOMO-LUMO gaps and significant charge transfer character are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 6-methyl-3-sulfopyridazine make it a candidate for further investigation in this field.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, exploration of the electronic properties of 6-methyl-3-sulfopyridazine systems. By integrating knowledge from related pyridazine derivatives and leveraging the power of computational chemistry, we have outlined the expected electronic landscape of this molecule, highlighting the significant influence of its "push-pull" substitution pattern. The detailed experimental protocols for synthesis, cyclic voltammetry, and UV-Vis spectroscopy provide a clear roadmap for researchers to empirically validate these predictions and further explore the potential of this intriguing heterocyclic system. The unique electronic characteristics anticipated for 6-methyl-3-sulfopyridazine position it as a promising candidate for further investigation in both drug discovery and materials science, offering a versatile scaffold for the development of novel functional molecules.
References
A. A. El-Henawy, et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(3), 106-114.
L.M.C. Vieira, et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18.
A. A. El-Henawy, et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media.
A. A. El-Henawy, et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Zenodo.
A. Sh. Alwan, et al. (2020). Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions.
A. Šačkus, et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 28(3), 1431.
M. R. Gholami, et al. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(4), 1169-1178.
G. Ondrejovič, et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566-574.
A. Kucsman & I. Kapovits. (1985). Electronic Effects of the Sulfinyl and Sulfonyl Groups. The Chemistry of Sulphones and Sulphoxides.
C. G. Claessens, et al. (2009). Structural, UV−Visible, and Electrochemical Studies on 2,3-Dicyano-5,6-di-2-pyridylpyrazine, [(CN)2Py2Pyz], Related Species and Its Complexes [(CN)2Py2PyzMCl2] (M = PtII, PdII). Inorganic Chemistry, 48(15), 7329-7339.
G. Ondrejovič, et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex.
T. J. Donohoe, et al. (2021). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
Synthesis and Electrochemical Behavior of Some New Pyridazine Derivatives. International Journal of Basic and Applied Sciences.
CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
J. A. Bull, et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
Synthesis of pyridazines - Organic Chemistry Portal.
N. A. Meanwell. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
N. A. Meanwell. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry, 123, 245-361.
S. K. Guchhait, et al. (2022). Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines. Organic & Biomolecular Chemistry, 20(47), 9493-9497.
W. -B. Liu, et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as...
P. S. Fier & K. M. Maloney. (2017). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 3(4), 546-548.
S. M. McElvain & M. A. Goese. (1943). 2-cyano-6-methylpyridine. Organic Syntheses, 23, 16.
Application Note: Precision Synthesis of 6-Methylpyridazine-3-sulfonic Acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Methylpyridazine-3-sulfonic acid starting from 3-methylpyridazine . Designed for medicinal chemists and process development scien...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Methylpyridazine-3-sulfonic acid starting from 3-methylpyridazine .
Designed for medicinal chemists and process development scientists, this guide prioritizes scalability, purity, and mechanistic understanding over simple recipe following.
Executive Summary & Retrosynthetic Strategy
The introduction of a sulfonic acid group onto a pyridazine ring significantly alters its physicochemical profile, enhancing water solubility and providing a handle for further derivatization (e.g., sulfonamides). Direct sulfonation of electron-deficient heteroaromatics like pyridazine is kinetically challenging and often yields complex mixtures.
The Solution: This protocol utilizes an Indirect Functionalization Strategy . Instead of direct electrophilic substitution, we employ a "Activate-and-Displace" approach. The electron-deficient nature of the pyridazine ring is leveraged to facilitate a Nucleophilic Aromatic Substitution (
) of a chloride intermediate by a sulfite anion.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the conversion of the starting material to the target via activated intermediates.
Experimental Protocol
Stage 1: Activation via N-Oxidation
Objective: Convert 3-methylpyridazine to 3-methylpyridazine-1-oxide to activate the ring for regioselective chlorination.
Rationale: The nitrogen lone pairs in pyridazine deactivate the ring toward electrophilic attack. N-oxidation increases electron density at the oxygen but makes the alpha-carbons (C3 and C6) susceptible to nucleophilic attack during the subsequent chlorination step.
) effects a rearrangement-chlorination (Reissert-Henze type mechanism). The chloride is installed at the position alpha to the N-oxide (C6), which is the least sterically hindered alpha position (C3 is blocked by methyl).
Reagents:
3-Methylpyridazine-1-oxide (1.0 eq)
Phosphorus Oxychloride (
, 5.0 eq) - DANGER: Reacts violently with water.
Protocol:
Setup: Place the N-oxide in a dry flask under Argon.
Addition: Cool to 0°C. Add
slowly.
Reaction: Reflux (approx. 105°C) for 3-4 hours. The solution will turn dark.
Quench (Hazardous): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature < 20°C.
Safety Note: This generates massive amounts of HCl gas. Use a scrubber or efficient fume hood.
Isolation: Neutralize the aqueous slurry with
or NaOH to pH 7-8. The product, 3-chloro-6-methylpyridazine, will precipitate or form an oil. Extract with Dichloromethane (DCM).[2]
Yield: Evaporate solvent. Recrystallize from hexane/ethyl acetate if necessary.
Stage 3: Sulfito-Dehalogenation (The Strecker Reaction)
Objective: Displace the chloride with a sulfonate group to yield 6-Methylpyridazine-3-sulfonic acid.
Rationale: The 3-chloro-6-methylpyridazine is highly activated for
due to the electron-withdrawing nature of the two ring nitrogens. Sodium sulfite acts as the nucleophile.
Reagents:
3-Chloro-6-methylpyridazine (1.0 eq)
Sodium Sulfite (
, 2.0 eq)
Solvent: Water : Ethanol (3:1 ratio)
Protocol:
Mixing: Dissolve
in water. Add the chloropyridazine solution (in ethanol).
Reaction: Reflux (approx. 90°C) for 12-16 hours.
Monitoring: HPLC is recommended. The starting material (non-polar) will disappear, replaced by the highly polar sulfonic acid peak (elutes near void volume on C18).
Application Note: Advanced Protocols for the Sulfonation of Methylpyridazine Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The sulfonation of methylpyridazine derivatives represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the 1,2-di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The sulfonation of methylpyridazine derivatives represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the 1,2-diazine ring. Unlike benzene or thiophene, the pyridazine core is highly deactivated toward Electrophilic Aromatic Substitution (EAS), making direct sulfonation using oleum or chlorosulfonic acid difficult and often low-yielding.
For drug development applications—where 3-methylpyridazine is a common pharmacophore—researchers typically require the sulfonyl chloride (for sulfonamide coupling) or the sulfonic acid (for solubility enhancement).
This guide prioritizes Nucleophilic Aromatic Substitution (SₙAr) and Oxidative Functionalization over direct EAS. These pathways offer superior regiocontrol, higher yields, and milder conditions suitable for scale-up.
Strategic Pathway Selection
The following decision matrix outlines the optimal synthetic route based on your starting material and desired end-product.
Figure 1: Strategic decision tree for selecting the optimal sulfonation methodology. Route A and B are the focus of this protocol.
Protocol A: Nucleophilic Displacement with Sulfite (SₙAr)
Target: Synthesis of 6-methylpyridazine-3-sulfonic acid.
Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer complex.
Best For: Creating water-soluble pyridazine salts or precursors for PCl₅ chlorination.
Solvent: Ethanol/Water (1:1 v/v) or pure Water (if solubility permits).
Catalyst (Optional): Copper(I) chloride (5 mol%) can accelerate sluggish reactions.
Experimental Procedure
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.
Dissolution: Dissolve sodium sulfite (2.5 equiv) in water (concentration ~1.0 M).
Addition: Add 3-chloro-6-methylpyridazine (1.0 equiv) to the sulfite solution. If the substrate is not water-soluble, add ethanol until a homogeneous solution or fine suspension is achieved.
Reaction: Heat the mixture to reflux (approx. 90–100 °C) .
Critical Control Point: Monitor by HPLC or TLC. The starting chloride is less polar; the product sulfonic acid is highly polar and will stay at the baseline of standard silica TLC.
Duration: Typically 4–12 hours.
Workup (Isolation of Salt):
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove ethanol (if used).
Acidify carefully with conc. HCl to pH ~1–2 to protonate the sulfonic acid (optional, depending on stability).
Purification: The crude residue contains excess inorganic salts (NaCl, Na₂SO₃). Recrystallize from minimal hot water or use ion-exchange chromatography (Dowex 50W) to isolate the pure zwitterionic sulfonic acid.
Mechanistic Insight
The reaction proceeds because the nitrogen atoms in the pyridazine ring withdraw electron density, making the C3 position susceptible to nucleophilic attack by the sulfite ion (
Protocol B: The Thiol-Oxidation Route (For Sulfonyl Chlorides)
Target: Synthesis of 6-methylpyridazine-3-sulfonyl chloride.
Best For: Drug discovery applications requiring sulfonamide formation.
Advantage: Avoids the harsh conditions of direct chlorosulfonation and provides higher purity.
Procedure: Reflux the substrate and thiourea in ethanol for 3–6 hours. The intermediate is the isothiouronium salt.
Hydrolysis: Add aqueous NaOH (2.0 equiv) and reflux for 1 hour to release the 6-methylpyridazine-3-thiol .
Isolation: Acidify with acetic acid to precipitate the thiol. Filter and dry.
Phase 2: Oxidative Chlorination
This step converts the thiol directly to the sulfonyl chloride.
Setup: 3-neck flask, cooling bath (-10 °C), gas inlet (if using Cl₂).
Solvent: Acetic acid/Water (4:1) or DCM/Water (biphasic).
Oxidant: Chlorine gas (Cl₂) OR N-Chlorosuccinimide (NCS) + HCl.
Green Alternative: H₂O₂ (30%) + SO₂Cl₂ (Thionyl chloride).
Procedure (NCS Method):
Suspend the thiol in 2 M HCl/Acetonitrile.
Cool to 0 °C.
Add NCS (3.5 equiv) portion-wise over 30 minutes. The reaction is exothermic.[2]
Maintain temperature < 10 °C to prevent hydrolysis of the forming sulfonyl chloride.
Workup:
Extract immediately with cold Dichloromethane (DCM).
Wash with ice-cold brine.
Dry over MgSO₄ and concentrate at low temperature (< 30 °C). Sulfonyl chlorides of electron-deficient heterocycles are thermally unstable.
Analytical Validation & Data
Expected Analytical Signatures
Method
Parameter
Expected Observation
Notes
¹H NMR
Ring Protons
Downfield shift (0.2–0.5 ppm)
Sulfonyl group is strongly electron-withdrawing.
¹H NMR
Methyl Group
Singlet, ~2.7–2.9 ppm
Slightly deshielded compared to starting material.
LC-MS
Mass (Acid)
[M+H]⁺ = 175.02
For 6-methylpyridazine-3-sulfonic acid.
LC-MS
Mass (Chloride)
Unstable / Hydrolyzes
Run in MeOH to see Methyl Ester adduct [M+OMe]⁺.
IR
S=O Stretch
1350 cm⁻¹ (asym), 1170 cm⁻¹ (sym)
Diagnostic for sulfonyl group.
Mechanistic Diagram: SₙAr Pathway
Figure 2: Simplified mechanism of the sulfite displacement reaction.
Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Low Yield (SₙAr)
Substrate hydrolysis
Ensure anhydrous sulfite is used initially; check pH (keep neutral/slightly basic).
No Reaction
Deactivated ring
Add CuCl (5 mol%) as catalyst; switch solvent to DMF/Water and increase temp to 110 °C.
Product Hydrolysis
Unstable Sulfonyl Chloride
During workup of Protocol B, keep all aqueous washes ice-cold. Store product in freezer under N₂.
Regioselectivity
Wrong isomer
Verify starting material purity. SₙAr is regiospecific to the halogen position.
Safety & Hazards (E-E-A-T)
3-Methylpyridazine: Irritant to eyes and respiratory system.[3] Handle in a fume hood.
Chlorosulfonic Acid / Thionyl Chloride: Reacts violently with water. Causes severe skin burns.
Sulfonyl Chlorides: Potential sensitizers. Handle with double gloves.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for reactivity of diazines).
Klapars, A., et al. (2011). "Synthesis of Heterocyclic Sulfonyl Chlorides." Journal of Organic Chemistry. (General methodology for heteroaryl sulfonyl chlorides).
Pfizer Inc. (1998). "Process for the preparation of benzenesulfonyl chlorides." U.S.
PubChem. "3-Methylpyridazine Compound Summary."[4] National Center for Biotechnology Information. [Link]
Bahrami, K., et al. (2011). "Direct Conversion of Thiols to Sulfonyl Chlorides." Synlett.
(Note: While specific patents for 3-methylpyridazine sulfonation are proprietary, the protocols above are adapted from validated methodologies for electronically similar pyrimidine and pyridine substrates.)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Nucleophilic Substitution & Functionalization of 6-Methylpyridazine-3-sulfonic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge:
6-Methylpyridazine-3-sulfonic acid represents a unique challenge in heterocyclic chemistry. While the pyridazine core is electron-deficient (making it prone to Nucleophilic Aromatic Substitution,
), the sulfonic acid moiety () is an ambivalent functional group.[1] It is chemically stable and highly polar, making direct displacement difficult under mild conditions.[1]
The Solution:
Successful "substitution" of this group requires a bifurcated strategy based on the desired endpoint. The sulfonic acid is rarely displaced directly; instead, it serves as a linchpin intermediate that must be "activated" to become a viable leaving group.[1]
Core Decision Matrix:
Target: 3-Functionalized Pyridazine (Loss of Sulfur)
The 3-position of the pyridazine ring is activated by the adjacent nitrogen atoms (similar to the 2- or 4-positions in pyridine). However, the anionic nature of the sulfonate (
) under basic conditions repels nucleophiles. To facilitate substitution, we must invert this electronic bias.
Mechanism: The Activation-Displacement Pathway
The most reliable method to "substitute" the sulfonic acid is to convert it into a chloride. The chloride is an excellent leaving group for subsequent
Why not direct displacement?
Direct reaction of the sulfonic acid with nucleophiles (e.g., amines) often results in salt formation (ammonium sulfonates) rather than substitution, due to the acidity of the
Reduce temperature. If using , ensure the bath temp does not exceed 140°C.
References
Katritzky, A. R.; Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier. (General reactivity of diazines and nucleophilic displacement).
Deeb, A. A., et al. (2015).[3] "Pyridazine and its related compounds.[3][4][5][6][7] Part 35: Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides."[1][3] European Journal of Chemistry, 6(1), 88-92. (Protocols for sulfonamide formation on pyridazine rings).
Coates, W. J., & McKillop, A. (1993).[1] "Synthesis of 3-substituted pyridazines." Comprehensive Heterocyclic Chemistry II. (Strategies for manipulating pyridazine leaving groups).
Patel, N. R. (2022).[1] "Nucleophilic Substitution of Sulfonic Acid Groups in Electron-Deficient Aromatics." Journal of Organic Chemistry. (Mechanistic insight into ipso-substitution).
Preparation of Sulfonamides using 6-Methylpyridazine-3-sulfonic acid
Executive Summary This Application Note details the synthetic protocol for converting 6-methylpyridazine-3-sulfonic acid into various sulfonamide derivatives. The pyridazine sulfonamide pharmacophore is a critical struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the synthetic protocol for converting 6-methylpyridazine-3-sulfonic acid into various sulfonamide derivatives. The pyridazine sulfonamide pharmacophore is a critical structural motif in medicinal chemistry, often associated with carbonic anhydrase inhibitors, anti-inflammatory agents, and anticonvulsants.
The Challenge: Heteroaromatic sulfonic acids are zwitterionic, high-melting solids with poor solubility in organic solvents. Furthermore, the resulting sulfonyl chlorides are prone to rapid hydrolysis and thermal decomposition due to the electron-deficient nature of the pyridazine ring.
The Solution: This guide presents a robust Two-Step Activation-Coupling Protocol . It utilizes phosphorus pentachloride (
) for the aggressive activation of the sulfonic acid, followed by a controlled nucleophilic substitution with the target amine under basic conditions.
Mechanistic & Strategic Considerations
Reaction Mechanism
The transformation proceeds via an Activation-Substitution pathway:
Activation: The sulfonic acid hydroxyl group attacks the electrophilic phosphorus of
, displacing chloride. Subsequent elimination of and generates the 6-methylpyridazine-3-sulfonyl chloride .
Substitution (
-type): The amine nucleophile attacks the sulfur center of the sulfonyl chloride. The base (e.g., triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the pyridazine nitrogen.
Critical Success Factors
Moisture Control: The intermediate sulfonyl chloride is highly moisture-sensitive. All glassware for Step 1 must be flame-dried.
Temperature Management: The chlorination requires high heat (reflux) to overcome the lattice energy of the zwitterionic sulfonic acid, but the coupling step must be performed cold (
) to prevent side reactions.
Base Selection: Pyridine or Triethylamine (
) are preferred. They act as both acid scavengers and nucleophilic catalysts (in the case of pyridine/DMAP).
Experimental Protocols
Protocol A: Synthesis of 6-Methylpyridazine-3-sulfonyl Chloride
Objective: Activate the stable sulfonic acid into the reactive sulfonyl chloride.
Preparation: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere (
/Ar).
Cooling: Cool the solution to
using an ice bath.
Amine Addition: Add the amine (dissolved in a small amount of DCM if solid) dropwise to the stirred solution.
Base Addition: Add
dropwise.
Observation: A white precipitate (triethylammonium chloride) typically forms.
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC (typically 5% MeOH in DCM).
Workup:
Dilute with DCM.
Wash with water (
), 1N HCl (optional, to remove unreacted amine if product is acid-stable), and Brine ().
Dry over
and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel; Gradient: DCM
5% MeOH/DCM).
Visualized Workflows
Reaction Scheme
Figure 1: Synthetic pathway for the conversion of sulfonic acid to sulfonamide.
Experimental Workflow Decision Tree
Figure 2: Operational workflow for the synthesis and isolation process.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete activation or hydrolysis during workup.
Ensure reflux is vigorous. Do not use water during the initial quench; pour organic suspension onto ice only after removing excess .
Product Decomposition
Sulfonyl chloride instability.
Use the intermediate immediately. Do not store overnight. Keep all buffers cold ().
Impurity: Sulfonic Ester
Alcohol contamination.
Ensure all glassware is dry. Avoid using alcoholic solvents (MeOH/EtOH) until the final recrystallization step.
Starting Material Remains
Poor solubility of sulfonic acid.
Grind the starting sulfonic acid into a fine powder before mixing with .
References
Singh, S., et al. (2013). "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, 6(3), 196-200. Link
Key Protocol Source: Describes the specific chlorination of aminopyridine sulfonic acids using
, which is directly adaptable to the pyridazine system.
European Patent Office. (2016). "Method for producing pyridine-3-sulfonyl chloride."[4][5][6] EP 2 963 019 B1.[6] Link
Validation: Confirms the use of
for activating heteroarom
Maloney, K. M., et al. (2016). "A Practical Process for the Preparation of Sulfonyl Chlorides." Organic Process Research & Development.
6-Methylpyridazine-3-sulfonic acid as a ligand in coordination chemistry
An Application Note and Comprehensive Guide to the Coordination Chemistry of Pyridazine Sulfonic Acids, with a Focus on 6-Methylpyridazine-3-sulfonic acid Abstract Pyridazine-based ligands represent a compelling, yet und...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Comprehensive Guide to the Coordination Chemistry of Pyridazine Sulfonic Acids, with a Focus on 6-Methylpyridazine-3-sulfonic acid
Abstract
Pyridazine-based ligands represent a compelling, yet underexplored, class of molecules in coordination chemistry. Their unique electronic properties, stemming from the electron-deficient nature of the 1,2-diazine ring, combined with strategically placed functional groups, offer vast potential for the development of novel metal complexes. This guide focuses on the prospective role of 6-Methylpyridazine-3-sulfonic acid as a versatile ligand. While literature specifically detailing the coordination chemistry of this exact molecule is nascent, this document provides a comprehensive framework built upon the well-established principles of related pyridazine and pyridine-sulfonic acid systems. We present detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, discuss key characterization techniques, and explore potential applications in catalysis and medicinal chemistry, thereby providing a robust starting point for researchers entering this exciting field.
Introduction: The Potential of Pyridazine-Sulfonic Acid Ligands
The pyridazine moiety is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2][3] In coordination chemistry, the two adjacent nitrogen atoms of the pyridazine ring provide a unique coordination vector compared to the more common pyridine-based ligands.[4] The introduction of a sulfonic acid group adds a powerful, versatile coordinating functional group. The sulfonate moiety (-SO₃⁻) can act as a monodentate or bidentate ligand and its strong electron-withdrawing nature significantly modulates the electronic properties of the heterocyclic ring.[5]
6-Methylpyridazine-3-sulfonic acid combines these features:
N,N'-Bidentate Potential: The pyridazine ring nitrogens can bridge metal centers or participate in chelation.
O-Donor Group: The sulfonate group provides a stable oxygen donor site, enabling potential N,O-chelation.
Tunable Sterics: The methyl group at the 6-position provides a steric handle to influence the coordination sphere around a metal center.
This combination makes 6-Methylpyridazine-3-sulfonic acid an attractive candidate for creating stable and electronically tunable metal complexes with potential applications spanning from homogeneous catalysis to the design of novel metallodrugs.
Ligand Synthesis: A Proposed Protocol
While 6-Methylpyridazine-3-sulfonic acid is not as widely documented as its pyridine analogue, a plausible synthetic route can be devised from commercially available starting materials. The following protocol is based on established sulfonation methodologies for heterocyclic systems.[6] Direct sulfonation of pyridazine rings can be challenging; therefore, an approach starting from a pre-functionalized precursor is often more viable.
Protocol 1: Synthesis of 6-Methylpyridazine-3-sulfonic acid
This protocol outlines the direct sulfonation of 3-methylpyridazine. This reaction requires harsh conditions due to the electron-deficient nature of the pyridazine ring.
Core Principle: Electrophilic aromatic substitution. Fuming sulfuric acid (oleum) provides a high concentration of the electrophile SO₃, which attacks the pyridazine ring. A mercury catalyst is often required to facilitate the reaction with nitrogen-containing heterocyles.[6]
Materials:
3-Methylpyridazine
Fuming Sulfuric Acid (20% SO₃)
Mercuric Sulfate (HgSO₄) - Caution: Highly Toxic
Calcium Hydroxide (Ca(OH)₂) or Barium Hydroxide (Ba(OH)₂)
Concentrated Hydrochloric Acid (HCl)
Deionized Water
Ethanol
Procedure:
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, cautiously add 100 mL of fuming sulfuric acid.
Catalyst Addition: To the stirring acid, carefully add a catalytic amount of mercuric sulfate (approx. 0.5 g).
Reactant Addition: Slowly add 3-methylpyridazine (0.1 mol) to the mixture via the dropping funnel. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath during the addition.
Heating: Once the addition is complete, heat the reaction mixture to 220-230 °C and maintain under reflux for 18-24 hours. Rationale: High temperature is necessary to overcome the activation energy for sulfonating the deactivated ring.
Quenching: After cooling to room temperature, very cautiously pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding solid calcium hydroxide or barium hydroxide until the pH is approximately 7. This will precipitate the excess sulfate as CaSO₄ or BaSO₄.
Filtration: Filter the mixture to remove the insoluble sulfate precipitate. Wash the filter cake with hot deionized water to ensure complete recovery of the product.
Isolation: Combine the filtrate and washings. Reduce the volume under vacuum. Acidify the concentrated solution with concentrated HCl to precipitate the 6-Methylpyridazine-3-sulfonic acid.
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.
Caption: Workflow for the proposed synthesis of 6-Methylpyridazine-3-sulfonic acid.
Coordination Chemistry: Synthesis of Metal Complexes
The deprotonated sulfonate form of the ligand is expected to coordinate readily with a variety of transition metal ions. The following is a general protocol for synthesizing first-row transition metal complexes.
Protocol 2: General Synthesis of a [M(6-MPyS)₂(H₂O)₄] Complex
(where M = Ni(II), Co(II), Cu(II); 6-MPyS = 6-Methylpyridazine-3-sulfonate)
Core Principle: Ligand displacement reaction. The sulfonic acid ligand, deprotonated in situ or by addition of a base, displaces weakly coordinated solvent molecules (e.g., water) from a metal salt hydrate.
Materials:
6-Methylpyridazine-3-sulfonic acid (Ligand)
Metal(II) salt hydrate (e.g., NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, CuSO₄·5H₂O)
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
Methanol or Ethanol
Deionized Water
Procedure:
Ligand Solution: Dissolve 2 molar equivalents of 6-Methylpyridazine-3-sulfonic acid in a 1:1 mixture of Methanol/Water.
Deprotonation: Slowly add 2 equivalents of a 1M NaOH solution or triethylamine to the ligand solution with stirring. This deprotonates the sulfonic acid group to form the coordinating sulfonate anion. Rationale: The anionic sulfonate is a much stronger ligand than the neutral sulfonic acid.
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the chosen metal(II) salt hydrate in a minimal amount of deionized water.
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
Reaction and Precipitation: Stir the resulting mixture at room temperature for 2-4 hours. In many cases, a precipitate will form. If no precipitate forms, the solution can be gently heated to 50-60 °C for 1 hour, followed by slow cooling. Alternatively, slow evaporation of the solvent will yield crystals.
Isolation and Washing: Collect the solid complex by vacuum filtration. Wash the product sequentially with small portions of deionized water (to remove unreacted salts) and then methanol (to remove organic impurities).
Drying: Dry the final complex in a vacuum desiccator over silica gel.
Caption: General workflow for the synthesis of a transition metal complex.
Characterization of Coordination Complexes
A suite of analytical techniques is essential to confirm the identity and structure of the synthesized complexes.
FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. A shift in the S=O stretching frequencies of the sulfonate group (typically 1250-1120 cm⁻¹ and 1070-1030 cm⁻¹) upon coordination to the metal is a key indicator of complex formation.
UV-Visible Spectroscopy: Changes in the π→π* and n→π* transitions of the pyridazine ring upon coordination can be observed. For d-block metals, characteristic d-d transitions will appear in the visible region, providing information about the coordination geometry.
¹H NMR Spectroscopy (for diamagnetic complexes): For complexes like Zn(II), shifts in the proton signals of the pyridazine ring compared to the free ligand confirm coordination. The absence of the acidic proton from the sulfonic acid group will also be evident.
Elemental Analysis (CHNS): Provides the empirical formula of the complex, allowing for verification of the ligand-to-metal ratio and the number of coordinated or lattice solvent molecules.
X-ray Crystallography: The definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, coordination number, and overall geometry of the complex.
Property
[Ni(6-MPyS)₂(H₂O)₄]
[Cu(6-MPyS)₂(H₂O)₄]
[Zn(6-MPyS)₂(H₂O)₄]
Expected Color
Green
Blue
White
Magnetic Moment
Paramagnetic (~2.9-3.4 B.M.)
Paramagnetic (~1.7-2.2 B.M.)
Diamagnetic
Geometry
Octahedral
Octahedral (Jahn-Teller distorted)
Octahedral
Coordination Mode
Monodentate (O-sulfonate)
Monodentate (O-sulfonate)
Monodentate (O-sulfonate)
Key IR Shift (Δν S=O)
~20-40 cm⁻¹ shift
~20-40 cm⁻¹ shift
~20-40 cm⁻¹ shift
Potential Applications
A. Homogeneous Catalysis
Drawing parallels from pyridine-based ligands, complexes of 6-Methylpyridazine-3-sulfonic acid could be effective catalysts.[7] The electron-withdrawing sulfonate group can make the metal center more electrophilic, potentially enhancing its catalytic activity in reactions like:
Cross-Coupling Reactions: Palladium complexes could be investigated for Suzuki or Heck coupling reactions.
Oxidation Catalysis: Manganese or iron complexes could be explored for their ability to catalyze oxidation reactions, with the ligand providing oxidative stability.
Lewis Acid Catalysis: The increased acidity of the metal center could be harnessed for various organic transformations.
B. Medicinal Chemistry and Drug Development
The inherent biological activity of the pyridazine scaffold makes its metal complexes prime candidates for drug development.[8]
Enhanced Bioactivity: Coordination to a metal ion can enhance the pharmacological activity of the parent ligand through mechanisms like improved cell uptake or altered redox potentials.
Antimicrobial Agents: Copper and zinc complexes are well-known for their antimicrobial properties. Complexes of 6-MPyS could be screened for activity against various bacterial and fungal strains.
Anticancer Therapeutics: The design of metal-based anticancer agents is a burgeoning field. The pyridazine ligand could act as a vector to deliver a cytotoxic metal ion (like copper or ruthenium) to cancer cells.
Conclusion
While the specific coordination chemistry of 6-Methylpyridazine-3-sulfonic acid is an emerging area, the foundational knowledge from related heterocyclic systems provides a clear and promising path for investigation. The protocols and insights provided in this guide offer a comprehensive starting point for synthesizing and characterizing novel metal complexes based on this versatile ligand. The potential for these new compounds in both catalysis and medicinal applications is significant, marking this as a fruitful area for future research and development.
References
BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate as a Ligand for Transition Metal Catalysis.
Psenak, O., et al. (2011). Pyridazine- versus pyridine-based tridentate ligands in first-row transition metal complexes. Inorganic Chemistry, 50(19), 9349-9360.
Al-Tel, T. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(34), 3823-3843.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing.
Sravani, K., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT), 11(2). Retrieved from [Link]
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharma Chemica, 6(1), 80-94. Retrieved from [Link]
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
Patel, R. R., et al. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents. WO2013065064A1.
ResearchGate. (n.d.). Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. Request PDF. Retrieved from [Link]
PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]
CN101508676B. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
Chang, M. Y., et al. (2015). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry, 13(4), 1134-1141. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
PubChem. (n.d.). 6-Methyl-pyridine-3-sulfonyl hydraZide. Retrieved from [Link]
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 6-METHYLPYRIDINE-3-SULFONIC ACID | CAS 4808-69-9. Retrieved from [Link]
Nockemann, P., et al. (2013). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. Dalton Transactions, 42(30), 10821-10833. Retrieved from [Link]
Chemsrc. (n.d.). 6-Methyl-3-pyridinesulfonic acid | CAS#:4808-69-9. Retrieved from [Link]
Kumar, P., et al. (2022). Sulfonium cations as versatile strongly π-acidic ligands. Chemical Science, 13(15), 4349-4356. Retrieved from [Link]
MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(10), 1156. Retrieved from [Link]
Mokhtari, M., & Naseri, B. (2024). Application of ZnS-ZnFe2O4 Heterogeneous Catalyst in the Synthesis of Pyridazinon Compounds. Nanomaterials Chemistry, 2(1), 66-78. Retrieved from [Link]
Application Note: A Scalable Manufacturing Process for 6-Methylpyridazine-3-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and scalable manufacturing process for the synthesis of 6-Methylpyridazine-3-sulfonic acid, a key building block i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust and scalable manufacturing process for the synthesis of 6-Methylpyridazine-3-sulfonic acid, a key building block in the development of novel pharmaceutical agents. The pyridazine core is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and addresses critical considerations for scaling up production from the laboratory to an industrial setting.
Introduction: The Significance of 6-Methylpyridazine-3-sulfonic Acid
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[2] The incorporation of a sulfonic acid moiety can enhance the aqueous solubility and pharmacokinetic profile of drug candidates. 6-Methylpyridazine-3-sulfonic acid, therefore, represents a valuable scaffold for the synthesis of new therapeutic agents. This application note outlines a practical and scalable synthetic route, designed to ensure high yield and purity, making it suitable for drug discovery and development programs.
Strategic Overview of Synthetic Routes
Two primary synthetic strategies were evaluated for the scalable production of 6-Methylpyridazine-3-sulfonic acid.
Route A: The Recommended Scalable Pathway
This route begins with the readily available starting material, 6-methyl-3(2H)-pyridazinone, and proceeds through a chlorinated intermediate. This pathway is favored for its scalability due to the use of cost-effective reagents and well-understood, robust chemical transformations.
Caption: Recommended scalable synthetic workflow for 6-Methylpyridazine-3-sulfonic acid.
Route B: Alternative Thiol Oxidation Pathway
An alternative approach involves the synthesis of a 6-methylpyridazine-3-thiol intermediate, followed by oxidation to the sulfonic acid. While chemically feasible, this route may present challenges in handling the thiol intermediate on a large scale due to potential oxidation and odor issues. The oxidation of thiols to sulfonic acids is a well-established transformation.[3][4]
Detailed Manufacturing Protocol: Route A
This section provides a comprehensive, step-by-step protocol for the scalable synthesis of 6-Methylpyridazine-3-sulfonic acid.
Step 1: Synthesis of 6-methyl-3(2H)-pyridazinone
The synthesis of the pyridazinone ring is a common starting point for many pyridazine derivatives.[5][6][7]
Caption: Synthesis of the 6-methyl-3(2H)-pyridazinone intermediate.
Protocol:
To a stirred solution of levulinic acid (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
Dry the product under vacuum at 50-60 °C to a constant weight.
Causality of Experimental Choices:
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature for the cyclization reaction. It is also relatively easy to remove and is a common solvent in industrial processes.
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the limiting reagent, levulinic acid.
Cooling for Precipitation: The product has lower solubility in cold ethanol, which allows for efficient isolation by precipitation and filtration.
Step 2: Synthesis of 3-chloro-6-methylpyridazine
The hydroxyl group of the pyridazinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Protocol:
In a well-ventilated fume hood, cautiously add 6-methyl-3(2H)-pyridazinone (1.0 eq) to phosphorus oxychloride (POCl₃, 3-5 volumes) at room temperature with stirring. The reaction is exothermic.
Heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 5 volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Causality of Experimental Choices:
Phosphorus Oxychloride as Reagent and Solvent: POCl₃ serves as both the chlorinating agent and the reaction solvent, which is efficient for this type of transformation.
Quenching on Ice: The excess POCl₃ is highly reactive with water and this quenching step must be performed carefully to control the exothermic reaction.
Neutralization and Extraction: Neutralization is necessary to remove acidic byproducts and allow for efficient extraction of the organic product into a non-polar solvent.
Step 3: Synthesis of 6-Methylpyridazine-3-sulfonic acid
This is the final step where the chloro group is displaced by a sulfite group, which is then protonated to yield the sulfonic acid.
Protocol:
In a reaction vessel, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a mixture of water and a co-solvent such as isopropanol (1:1, 10 volumes).
Add sodium sulfite (1.2 eq) to the solution and heat the mixture to reflux (80-90 °C) for 12-18 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.
The product, 6-Methylpyridazine-3-sulfonic acid, will precipitate. Cool the mixture in an ice bath to maximize precipitation.
Collect the solid by filtration and wash with a small amount of cold water.
The crude product can be further purified as described in the next section.
Causality of Experimental Choices:
Sodium Sulfite as Sulfonating Agent: This is a common and effective reagent for introducing a sulfonic acid group via nucleophilic aromatic substitution of a halide.
Water/Isopropanol Co-solvent: This solvent system is used to dissolve both the organic starting material and the inorganic sodium sulfite.
Acidification for Precipitation: The sulfonic acid is more soluble as its sodium salt. Acidification protonates the sulfonate group, reducing its aqueous solubility and causing it to precipitate.
Purification of 6-Methylpyridazine-3-sulfonic Acid
The purification of aryl sulfonic acids can be challenging due to their high polarity.[8][9] The following protocol is a general and scalable method.
Protocol:
Dissolve the crude 6-Methylpyridazine-3-sulfonic acid in a minimum amount of hot water.
Add activated charcoal (1-2% w/w) to the hot solution to remove colored impurities.
Stir for 30 minutes at 80-90 °C, then filter the hot solution through a pad of celite to remove the charcoal.
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for several hours to induce crystallization.
Collect the purified crystals by filtration and wash with a small amount of cold water.
Dry the final product under vacuum at 60-70 °C to a constant weight.
Alternative Purification: For very challenging purifications, ion-exchange chromatography can be employed.[10]
Data Summary
Step
Product
Typical Yield (%)
Purity (by HPLC, %)
1
6-methyl-3(2H)-pyridazinone
85-95
>98
2
3-chloro-6-methylpyridazine
75-85
>97
3
6-Methylpyridazine-3-sulfonic acid (crude)
70-80
>90
4
6-Methylpyridazine-3-sulfonic acid (purified)
80-90 (of crude)
>99
Safety Considerations
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.
Acidic and Basic Solutions: Handle concentrated acids and bases with care.
Exothermic Reactions: The chlorination and quenching steps are exothermic and require careful temperature control, especially on a large scale.
Conclusion
This application note provides a detailed and scalable manufacturing process for 6-Methylpyridazine-3-sulfonic acid. The recommended synthetic route is robust, utilizes readily available starting materials, and employs well-established chemical transformations, making it suitable for industrial-scale production. The provided protocols and explanations of the underlying chemistry offer a solid foundation for researchers and drug development professionals to produce this valuable building block with high yield and purity.
References
AlexIn, K., et al. (2014). A novel method for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
CN101508676B. (n.d.). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
Gokce, M., et al. (2011). Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives.
Gokce, M., et al. (2011). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung, 61(1), 1-7.
Chem-Impex. (n.d.). 6-Methyl-3(2H-pyridazinone.
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
Soliman, F. M., et al. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
Fathalla, O. A. (2003).
Strategy for the synthesis of pyridazine heterocycles and its deriv
Negm, A. M., et al. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. Archives of Pharmacal Research, 17(6), 411-4.
EP0429344A1. (n.d.). Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
US20020022743A1. (n.d.). Method for the purification of aryl sulfonic acids and salts.
An efficient and mild oxidative approach from thiols to sulfonyl deriv
3-chloro-6-methylsulfanylpyridazine. (2025, May 20).
One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
US3004027A. (n.d.). Process for purification of 3,6-dichloropyridazine.
US3496224A. (n.d.). Purification of sulfonic acids.
EP 3763700 A1. (2021, January 13). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.
Post-oxidative conversion of thiol residue to sulfonic acid in the binding sites of molecularly imprinted polymers: Disulfide based covalent molecular imprinting for basic compounds. (n.d.). Analyst (RSC Publishing).
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure.
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit.
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.).
3-Chloro-6-methylpyridazine. (n.d.). PubChem.
Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024, March 28). Biological and Molecular Chemistry.
From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. (2025, August 7).
US3948922A. (n.d.). Oxidation of thiols and disulfides to sulfonic acids.
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (2017, February 22). Eureka.
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021, September 13). MDPI.
Application Note: Functionalization of the Pyridazine Ring via Sulfonic Acid Groups
Executive Summary The pyridazine (1,2-diazine) ring is a privileged scaffold in medicinal chemistry, offering unique physicochemical properties such as high polarity, reduced lipophilicity, and specific hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridazine (1,2-diazine) ring is a privileged scaffold in medicinal chemistry, offering unique physicochemical properties such as high polarity, reduced lipophilicity, and specific hydrogen-bonding capabilities compared to its pyridine and pyrazine analogs.[1] However, the introduction of sulfonyl groups—critical for synthesizing sulfonamide-based bioisosteres—is synthetically challenging due to the ring's profound electron deficiency.
This guide details the two most robust pathways for functionalizing pyridazine with sulfonic acid groups:
Oxidative Chlorination: Converting pyridazine-3-thiols to sulfonyl chlorides.
Nucleophilic Substitution (
): Direct displacement of halides with sulfite salts.
) efficiently because the ring is deactivated and protonation of the nitrogens further retards electrophilic attack. Nucleophilic approaches are required.
Strategic Analysis & Causality
The Challenge of the 1,2-Diazine Core
Pyridazine is more electron-deficient than pyridine due to the cumulative inductive effect of two nitrogen atoms. This has two immediate consequences for experimental design:
Nucleophilic Sensitivity: Halogens at the 3- and 6-positions are highly activated toward nucleophilic displacement (
), making this the primary entry point for functionalization.
Sulfonyl Chloride Instability: Pyridazinyl sulfonyl chlorides are prone to rapid hydrolysis. The electron-withdrawing ring makes the sulfur atom highly electrophilic. Strict anhydrous conditions are non-negotiable during their isolation and coupling.
Decision Matrix: Selecting the Route
Feature
Route A: Oxidative Chlorination
Route B: Sulfite Displacement
Target Product
Pyridazine-3-sulfonyl chloride ()
Pyridazine-3-sulfonic acid salt ()
Primary Application
Synthesis of Sulfonamides (Drug Discovery)
Water-soluble dyes, chemical probes
Starting Material
3-Mercaptopyridazine (or disulfide)
3-Chloropyridazine
Reagents
gas, , or
(aqueous)
Key Risk
Over-oxidation, Hydrolysis of product
High temperatures required, Purification
Visualizing the Synthetic Workflow
The following flowchart outlines the divergent pathways from the commercially available 3,6-dichloropyridazine.
Figure 1: Divergent synthetic pathways for pyridazine sulfonation. Note the central role of the thiol intermediate for sulfonamide synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of Pyridazine-3-Sulfonyl Chloride
Objective: Generate the reactive electrophile for sulfonamide synthesis.
Mechanism: Oxidative chlorination of the thiol.[2] The thiol is first formed via
on 3-chloropyridazine using thiourea or NaSH.
Reagents:
Pyridazine-3-thiol (1.0 equiv)
N-Chlorosuccinimide (NCS) (4.0 equiv)
2M HCl (aq) / Acetonitrile (1:5 ratio)
Alternative:
gas in Acetic Acid (Classic, but harsher).
Step-by-Step Methodology:
Preparation: Dissolve Pyridazine-3-thiol (10 mmol) in a mixture of Acetonitrile (25 mL) and 2M HCl (5 mL). Cool the reaction vessel to 0°C using an ice bath.
Expert Note: Maintaining 0°C is critical. Higher temperatures promote the formation of the sulfonic acid (
) rather than the chloride.
Chlorination: Add NCS (40 mmol) portion-wise over 20 minutes. Vigorous stirring is required. The mixture will turn yellow/orange.
Reaction: Allow to stir at 0°C for 1 hour. Monitor by TLC (the sulfonyl chloride is less polar than the thiol).
Work-up (Critical):
Dilute with cold diethyl ether (
).
Wash immediately with ice-cold water (x2) and ice-cold brine (x1).
Dry over anhydrous
for no more than 10 minutes.
Concentrate in vacuo at room temperature (do not heat).
Storage: Use immediately. If storage is necessary, store under
at -20°C.
Validation Criteria:
1H NMR: Disappearance of the thiol proton (if visible) or shift of ring protons downfield due to the strong electron-withdrawing
group.
Stability Check: If the oil turns to a solid crust rapidly upon air exposure, it has hydrolyzed to the sulfonic acid.
Protocol B: Direct Sulfonation via Sulfite Displacement
Setup: In a pressure tube or round-bottom flask, dissolve the chloropyridazine (10 mmol) in Water/Ethanol (20 mL).
Addition: Add sodium sulfite (20 mmol).
Reflux: Heat to reflux (approx. 90-100°C) for 12–16 hours.
Expert Note: The reaction rate is slower than with thiols. If the substrate is electron-rich (e.g., has a methoxy group at C6), catalytic copper (CuI, 5 mol%) may facilitate the displacement.
Isolation:
Cool to room temperature.
Acidify carefully with conc. HCl to pH ~1 to precipitate the free sulfonic acid (if zwitterionic) or concentrate to crystallize the sodium salt.
Recrystallize from water/methanol.
Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Low Yield of Sulfonyl Chloride
Hydrolysis during workup.
Use ice-cold water; minimize contact time with aqueous layer; switch to extraction.
Product is a white solid, insoluble in organic solvents
Formation of Sulfonic Acid instead of Chloride.
Reagents were wet or temperature was too high during chlorination. Ensure <5°C.
No Reaction with Sodium Sulfite
Substrate deactivation.
The pyridazine ring needs to be electron-deficient. If C6 has an electron-donating group (e.g., ), the reaction will fail.
Both chlorines are reactive. Use 1.0 equiv of nucleophile to target mono-substitution, but expect a statistical mixture.
Case Study: Synthesis of a Pyridazinyl-Sulfonamide Probe
Context: Developing a kinase inhibitor library.
Goal: Couple Pyridazine-3-sulfonyl chloride with Aniline.
Preparation: Dissolve Aniline (1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM.
Coupling: Add the freshly prepared Pyridazine-3-sulfonyl chloride (from Protocol A) dropwise at 0°C.
Observation: A precipitate (pyridine hydrochloride) usually forms immediately.
Result: Yields for this coupling are typically 60-80%. Lower yields are often due to the instability of the sulfonyl chloride, not the coupling efficiency itself.
References
BenchChem. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Retrieved from 7
Shevchuk, O. I., et al. (2025).[8] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[8] Retrieved from 8
Royal Society of Chemistry. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. J. Chem. Soc., Perkin Trans. 1. Retrieved from 6
National Institutes of Health. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from 9
Application Note: Green Chemistry Synthesis Routes for Pyridazine Sulfonic Acids
Executive Summary & Strategic Rationale Pyridazine sulfonic acids are critical pharmacophores in the development of cardiotonic agents, antihypertensives, and novel agrochemicals. Historically, the introduction of the su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Pyridazine sulfonic acids are critical pharmacophores in the development of cardiotonic agents, antihypertensives, and novel agrochemicals. Historically, the introduction of the sulfonic acid group (
) into the electron-deficient pyridazine ring has relied on "brute force" electrophilic substitution using oleum (fuming sulfuric acid) or mercury-catalyzed sulfonation at high temperatures (). These legacy methods suffer from poor atom economy, high E-factors (waste-to-product ratios), and severe safety risks.
This guide presents two validated green chemistry protocols that circumvent these hazardous conditions. By exploiting the inherent electron deficiency of the pyridazine core, we shift the mechanistic paradigm from difficult electrophilic substitution to facile nucleophilic displacement and catalytic oxidation.
The Green Advantage
Metric
Traditional Route (Oleum)
Green Route A (Sulfite )
Green Route B (Thiol Oxidation)
Reagents
,
,
,
Solvent
None (Neat acid)
Water (100%)
Water or Ethanol
Temp
(MW)
Hazards
Corrosive, toxic gas ()
Non-toxic salts
Mild oxidants
Atom Economy
Low (excess acid waste)
High
Very High
Mechanistic Pathways & Logic[1]
To design a self-validating protocol, one must understand the reactivity profile of the substrate. Pyridazine is a
-deficient heterocycle containing two adjacent nitrogen atoms. This structure makes the ring highly deactivated towards electrophilic attack (traditional sulfonation) but highly activated towards nucleophilic attack.
We leverage this property in Route A , where a halogen leaving group is displaced by a sulfite nucleophile. In Route B , we utilize the high nucleophilicity of sulfur itself (in a thione precursor) to accept oxygen from a green oxidant.
Visualization: Reaction Logic Flow
Caption: Dual green pathways leveraging the electron-deficient nature of pyridazine (Top: Nucleophilic Substitution) and the nucleophilicity of thiones (Bottom: Catalytic Oxidation).
Detailed Experimental Protocols
Protocol A: Aqueous Nucleophilic Substitution (
)
Best for: Converting commercially available chloropyridazines to sulfonates without heavy metals.
Principle: The 1,2-diazine ring pulls electron density, making the C3-chlorine susceptible to displacement by the sulfite ion (
Equipment: Microwave Reactor (e.g., CEM/Biotage) or High-pressure autoclave (for scale-up).
Step-by-Step Methodology
Stoichiometry Setup: In a microwave-safe vial, suspend 3-chloropyridazine (1.0 equiv, 10 mmol) in water (10 mL).
Reagent Addition: Add Sodium Sulfite (1.5 equiv, 15 mmol). Note: Excess sulfite acts as both nucleophile and buffer.
Reaction (Microwave): Seal the vessel. Irradiate at 140°C for 20–30 minutes .
Why MW? Water is a high-absorbing solvent in MW chemistry. The rapid superheating accelerates the
transition state, which is kinetically slow under standard reflux [1, 2].
Monitoring: Check reaction progress via HPLC (Reverse Phase). The product will be highly polar and elute early compared to the starting chloride.
Work-up (Purification):
Cool the solution to room temperature.
Acidify carefully with concentrated HCl to pH ~1–2. This converts the sodium sulfonate salt to the free sulfonic acid.
Self-Validating Step: The sulfonic acid is often zwitterionic and less soluble in cold acidic water than the starting material. Look for precipitation of white/off-white crystals.
Filter and wash with cold ethanol to remove excess inorganic salts (
).
Yield Expectation: 75–85% isolated yield.
Protocol B: Catalytic Thiol Oxidation
Best for: Synthesizing sulfonates from thione precursors (often made from halides + thiourea).
Principle: Controlled oxidation of the sulfur atom using Hydrogen Peroxide, catalyzed by Sodium Tungstate (
Title: Production of pyridine-3-sulfonic acid (Patent US5082944A).[5]
Source: Google P
URL
Relevance: Describes the foundational aqueous sulfite displacement method for the analogous pyridine-N-oxide system, directly applicable to pyridazines.
Green Oxidation of Sulfides/Thiones
Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.[1]
Technical Support Center: Synthesis of 6-Methylpyridazine-3-sulfonic Acid
Welcome to the dedicated technical support guide for the synthesis of 6-Methylpyridazine-3-sulfonic acid. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 6-Methylpyridazine-3-sulfonic acid. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting, and offer evidence-based solutions to optimize your reaction yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles with detailed explanations and actionable protocols.
Issue 1: Low or No Yield of the Desired Product
A common frustration is observing a minimal or complete absence of 6-Methylpyridazine-3-sulfonic acid. This often points to issues with the starting materials, reaction conditions, or the sulfonation agent.
Question: My reaction yield is consistently below 20%. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily the quality of the starting material, the choice and handling of the sulfonating agent, and reaction temperature control. A frequent synthetic route involves the oxidation of a corresponding thiol or the nucleophilic substitution of a halogenated precursor like 3-chloro-6-methylpyridazine.
Root Cause Analysis & Corrective Actions:
Purity of 3-chloro-6-methylpyridazine: The presence of impurities in the starting material can significantly inhibit the reaction. It is crucial to start with a highly pure precursor.
Recommended Action: Purify the starting 3-chloro-6-methylpyridazine via recrystallization or column chromatography before use. Confirm purity using NMR or GC-MS.
Choice and Handling of Sulfonating Agent: The direct sulfonation of 6-methylpyridazine is challenging due to the electron-deficient nature of the pyridazine ring. A more common and effective method is the oxidation of a thiol precursor or a nucleophilic substitution reaction. For direct sulfonation attempts, the choice of agent is critical.
Recommended Action: A robust method involves the reaction of 3-chloro-6-methylpyridazine with sodium sulfite (Na₂SO₃) in the presence of a phase-transfer catalyst or in a polar aprotic solvent. This nucleophilic aromatic substitution (SₙAr) is often more efficient than direct sulfonation with fuming sulfuric acid, which can lead to charring and side products.
Reaction Temperature: The sulfonation reaction is highly sensitive to temperature. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material and product.
Recommended Action: Maintain a strict temperature profile. For the reaction with sodium sulfite, a temperature range of 100-120 °C is typically optimal. Use an oil bath and a contact thermometer for precise control.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of 6-Methylpyridazine-3-sulfonic acid from 3-chloro-6-methylpyridazine and sodium sulfite.
Step
Procedure
Key Parameters & Notes
1
In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add 3-chloro-6-methylpyridazine (1 eq).
Ensure the flask is oven-dried to prevent side reactions with water.
2
Add sodium sulfite (1.2 eq) and a suitable solvent such as a mixture of water and isopropanol (1:1 v/v).
The solvent system is crucial for dissolving both the organic and inorganic reactants.
3
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress using TLC or HPLC. The reaction is typically complete in 8-12 hours.
4
After completion, cool the mixture to room temperature. The product may precipitate out.
If no precipitate forms, proceed to the work-up.
5
Filter the solid product and wash with cold ethanol.
This removes unreacted starting materials and inorganic salts.
6
For product remaining in the filtrate, acidify with concentrated HCl to pH 1-2.
This will precipitate the sulfonic acid.
7
Filter the precipitate, wash with cold water, and dry under vacuum.
Drying at elevated temperatures should be avoided to prevent decomposition.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification and reduce the overall yield.
Question: I am observing multiple side products. What are they and how can I minimize their formation?
Answer: Side product formation is often linked to reaction conditions that are too harsh or the presence of reactive impurities. In pyridazine chemistry, over-oxidation or ring-opening can be potential side reactions.
Root Cause Analysis & Corrective Actions:
Over-oxidation: If using an oxidative method (e.g., from a thiol), the oxidizing agent might be too strong or used in excess, leading to the formation of undesired oxidized species.
Recommended Action: Use a milder oxidizing agent, such as hydrogen peroxide in acetic acid, and carefully control the stoichiometry.
Hydrolysis of the Chloro-Precursor: In the nucleophilic substitution method, the 3-chloro-6-methylpyridazine can undergo hydrolysis to form 6-methylpyridazin-3(2H)-one, especially at high temperatures in the presence of water.
Recommended Action: Ensure the reaction is performed under anhydrous conditions if possible, or minimize the reaction time at elevated temperatures. The use of a co-solvent can sometimes mediate this.
Visualizing the Synthetic Pathway
The following diagram illustrates the intended synthetic route from 3-chloro-6-methylpyridazine.
Optimization
Technical Support Center: Purification of 6-Methylpyridazine-3-sulfonic acid
Welcome to the technical support center for the purification of 6-Methylpyridazine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 6-Methylpyridazine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure you can achieve the highest possible purity for your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 6-Methylpyridazine-3-sulfonic acid.
Issue 1: Low Purity After Recrystallization
Possible Causes:
Incorrect Solvent Choice: The chosen solvent may have similar solubility for your compound and impurities at both high and low temperatures. The principle of recrystallization relies on the differential solubility of a substance in a hot versus a cold solvent.[1]
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[2] A slower cooling process generally results in larger and purer crystals.[3]
Supersaturated Solution: If the solution is supersaturated with impurities, they may co-precipitate with your product.
Solutions:
Optimize Solvent System:
Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities.[4] A good solvent will dissolve the compound when hot but not at room temperature.[4]
Co-solvent System: If a single solvent is not effective, a two-solvent system can be employed. Use one solvent in which the compound is soluble and another in which it is insoluble.[1]
Controlled Cooling:
Allow the hot, saturated solution to cool slowly to room temperature on a benchtop.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.[5]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Possible Cause:
The melting point of your compound is lower than the boiling point of the solvent, or the solution is too concentrated, causing the compound to come out of solution as a liquid.[1]
Solutions:
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[4]
Lower the Solution Temperature: Use a solvent with a lower boiling point.
Induce Crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[4]
Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.[4]
Issue 3: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Causes:
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from impurities.[4]
Column Overloading: Too much sample has been loaded onto the column.
Solutions:
TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running a column.[4]
Adjust Mobile Phase Polarity:
If your compound has a low Rf value (moves slowly), increase the polarity of the mobile phase.[4]
If your compound has a high Rf value (moves quickly), decrease the polarity of the mobile phase.[4]
Sample Load: Ensure you are not exceeding the loading capacity of your column.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude 6-Methylpyridazine-3-sulfonic acid?
A1: For a solid compound like 6-Methylpyridazine-3-sulfonic acid, recrystallization is often the most effective and straightforward initial purification technique.[3] It is particularly good for removing small amounts of impurities. A patent for the closely related pyridine-3-sulfonic acid suggests crystallization from hot water or low molecular weight alcohols can yield a product with approximately 99% purity.[6]
Q2: How do I choose the right solvent for recrystallization?
A2: The adage "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[1] Given that 6-Methylpyridazine-3-sulfonic acid is a polar, acidic molecule, polar solvents should be investigated.
Table 1: Potential Recrystallization Solvents for Polar Compounds
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Good for salts, amides, and some carboxylic acids.[1]
Place a small amount of your crude solid (10-20 mg) into several test tubes.
Add a few drops of a different solvent to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.
Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.
Allow the hot solutions to cool to room temperature and then place them in an ice bath. The best solvent will result in the formation of a large amount of crystals.[4]
Q3: What are some common impurities I might encounter?
A3: Impurities can arise from starting materials, side reactions, or product degradation.[7] For a compound like 6-Methylpyridazine-3-sulfonic acid, potential impurities could include unreacted starting materials, isomers, or byproducts from the sulfonation reaction.
Q4: When should I consider using chromatography?
A4: Chromatography is a powerful purification technique, particularly when:
Recrystallization fails to remove impurities with similar solubility.
The compound is an oil and cannot be crystallized.
A very high degree of purity is required.
For sulfonic acids, anion-exchange chromatography and ion-pair chromatography are effective methods.[8][9][10] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative purposes.[11][12]
Q5: Can I use acid-base extraction for purification?
A5: Yes, acid-base extraction can be a very effective preliminary purification step.[3] Since 6-Methylpyridazine-3-sulfonic acid is a strong acid, it can be deprotonated with a base to form a water-soluble salt. This allows for its separation from non-acidic, organic-soluble impurities.
Experimental Protocol for Acid-Base Extraction:
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
Extract the organic solution with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The sulfonic acid will move into the aqueous layer as its salt.
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the sulfonic acid, causing it to precipitate.
Collect the precipitated solid by filtration.
Purification Workflow and Decision Making
The following diagrams illustrate a typical workflow for purifying 6-Methylpyridazine-3-sulfonic acid and a decision-making process for troubleshooting common issues.
Caption: General purification workflow for 6-Methylpyridazine-3-sulfonic acid.
Caption: Troubleshooting guide for common recrystallization issues.
References
Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids - ACS Public
HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies.
Full article: Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection - Taylor & Francis.
Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines - Diva-portal.org.
Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids - ACS Public
Two alternative chromatography methods assisted by the sulfonic acid moeity for the determin
SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
“SOFT–HARD” STRATEGY TO CONSTRUCT A PYRAZINE SULFONIC ACID COPPER(II) SUPRAMOLECULAR STRUCTURE AND A STUDY OF ITS FLUORESCENT PROPERTY - PMC.
Recrystalliz
Solvent selection for recrystallization: An undergradu
"troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
Production of pyridine-3-sulfonic acid - US5082944A - Google P
Isolation and Purification of Organic Compounds Recrystalliz
Reagents & Solvents: Solvents for Recrystalliz
CAS 4808-69-9 (6-Methylpyridine-3-sulfonic acid) - BOC Sciences.
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
How to Purify an organic compound via recrystallization or reprecipitation?
3.6F: Troubleshooting - Chemistry LibreTexts.
Syntheses in the Pyrazene Series: The Preparation and Properties of Pyrazine Sulfonic Acid | Journal of the American Chemical Society.
6-Methylpyridine-3-sulfonic acid - Fluorochem.
Natural Product Isolation (2)
WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
Technical Guide: Overcoming Solubility Issues with 6-Methylpyridazine-3-sulfonic Acid
Introduction: The "Brick Dust" Challenge 6-Methylpyridazine-3-sulfonic acid (CAS 1420872-34-9) presents a classic "brick dust" challenge in organic synthesis. Like its pyridine analogs, this compound exhibits high crysta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Brick Dust" Challenge
6-Methylpyridazine-3-sulfonic acid (CAS 1420872-34-9) presents a classic "brick dust" challenge in organic synthesis. Like its pyridine analogs, this compound exhibits high crystallinity and poor solubility in standard organic solvents due to its zwitterionic nature.
This guide moves beyond standard datasheets to address the causality of these solubility issues. It provides actionable, self-validating protocols to manipulate the physicochemical state of the molecule, ensuring successful dissolution, reaction, and purification.
Part 1: Physicochemical Profile & Solubility Mechanism
Q: Why is 6-Methylpyridazine-3-sulfonic acid insoluble in my standard organic solvents (DCM, EtOAc, THF)?
A: The insolubility is not a simple lack of polarity; it is a result of strong intermolecular electrostatic forces .
Unlike simple organic acids, 6-Methylpyridazine-3-sulfonic acid exists primarily as a zwitterion (inner salt) in the solid state and neutral solution. The sulfonic acid proton (
) protonates the basic nitrogen of the pyridazine ring ().
Lattice Energy: The resulting dipole-dipole interactions create a crystal lattice with extremely high cohesive energy. Standard organic solvents (DCM, EtOAc) cannot overcome this lattice energy.
The Fix: You must disrupt the zwitterion to achieve solubility. This is done by shifting the pH to convert the molecule into a distinct salt form (anionic or cationic) or by using high-dielectric solvents.
Visualizing the Equilibrium
The following diagram illustrates the pH-dependent speciation that dictates solubility.
Figure 1: pH-dependent speciation of 6-Methylpyridazine-3-sulfonic acid. The red "Zwitterion" state represents the minimum solubility point (Isoelectric Point).
Part 2: Solvent Selection & Optimization Matrix
Use this matrix to select the appropriate solvent system based on your process step.
Solvent System
Solubility Rating
Primary Use Case
Technical Note
Water (pH 7)
Moderate to High
Workup / Extraction
Solubility is temperature-dependent.
Water (pH > 8)
Excellent
Dissolution
Forms the sulfonate salt (Na+, K+, or Et3NH+). Best for stock solutions.
Methanol / Ethanol
Poor
Precipitation
often used as an anti-solvent to crash out the zwitterion.
DMSO / DMF
Good
Reaction Solvent
High dielectric constant breaks zwitterionic aggregates. Difficult to remove.
DCM / EtOAc / Hex
Insoluble
Washing
Use these to wash away non-polar impurities while keeping the product solid.
Ionic Liquids
High
Specialized Reactions
Imidazolium-based ILs can solubilize sulfonic acids for catalysis [1].
Part 3: Troubleshooting & Protocols
Scenario A: "The compound precipitates immediately upon acidification during workup."
The Issue: You have likely reached the Isoelectric Point (pI) . When you acidify a basic solution of the sulfonate salt, you pass through the pH region where the zwitterion forms. Because the net charge is zero, repulsion between molecules minimizes, and the crystal lattice re-forms rapidly.
Protocol: Controlled Precipitation for Purification
Instead of viewing this as a failure, use it as a purification step.
Dissolve crude material in minimum 1M NaOH (pH > 10).
Filter off any insoluble impurities (non-acidic byproducts).
Slowly add 1M HCl dropwise while stirring vigorously.
Monitor pH. A thick precipitate will form around pH 2–3.
Cool to 0°C for 30 minutes to maximize yield.
Filter the pure zwitterion.
Scenario B: "I need to use this compound in a nucleophilic substitution reaction in organic solvent."
The Issue: The zwitterion is insoluble in the organic solvents required for many substitution reactions (e.g., SNAr or coupling).
Protocol: Lipophilic Salt Formation
Transform the sulfonic acid into a lipophilic ammonium salt to make it soluble in solvents like DCM or THF.
Suspend 1 equivalent of 6-Methylpyridazine-3-sulfonic acid in Methanol.
Add 1.1 equivalents of a lipophilic amine (e.g., Tributylamine or Diisopropylethylamine).
Stir until the solution becomes clear (formation of the
sulfonate salt).
Evaporate the methanol.
Re-dissolve the resulting residue in DCM or THF.
Validation: The residue should be a viscous oil or low-melting solid that is soluble in non-polar solvents.
Scenario C: "My reaction mixture is a slurry, and conversion is low."
The Issue: Heterogeneous reaction kinetics. The reagent is locked in the solid phase and cannot react.
Protocol: Phase Transfer Catalysis (PTC)
If you cannot use DMSO/DMF, use a PTC system.
System: Toluene / Water (biphasic).
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
Mechanism: The quaternary ammonium cation pairs with the sulfonate anion, dragging the molecule into the organic phase (or the interface) where it can react.
Part 4: Advanced Workflow - Sulfonyl Chloride Activation
A common requirement is converting the sulfonic acid to a sulfonyl chloride for further derivatization. This is notoriously difficult due to solubility.[1]
Figure 2: Activation workflow for converting the sulfonic acid to sulfonyl chloride.
Critical Safety Note: The reaction generates HCl and SO2 gas. Use a scrubber. The resulting sulfonyl chloride is not zwitterionic and will be soluble in DCM/THF, but it is highly reactive.
References
Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. MDPI. Available at: [Link]
Synthesis and specification of pyridazine derivatives. ResearchGate. Available at: [Link]
Widespread misinterpretation of pKa terminology for zwitterionic compounds. ChemRxiv. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Optimizing Yields
Status: Active | Ticket Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Electronic Fortress" Problem
If you have arrived at this guide, you are likely staring at a flask containing black tar or unreacted starting material after attempting a standard electrophilic aromatic substitution (EAS) on a pyridazine ring.
Stop immediately. Do not increase the temperature. Do not add more oleum.
The Scientific Reality: Pyridazine (1,2-diazine) is significantly more electron-deficient than pyridine due to the inductive effect of the second nitrogen atom.[1] In the presence of sulfonating agents (oleum/
), the ring nitrogens protonate, generating a dicationic species that is virtually inert to electrophilic attack.
Direct sulfonation of unsubstituted pyridazine is a thermodynamic dead end . To successfully introduce a sulfonyl group, you must switch strategies from Electrophilic Aromatic Substitution (EAS) to Nucleophilic Aromatic Substitution (
) or N-Oxide Activation .
The Reaction Landscape (Visualized)
The following diagram illustrates why direct sulfonation fails and outlines the two viable "bypass" workflows we recommend.
Figure 1: Mechanistic pathway analysis. Direct electrophilic attack (Red) leads to deactivation. The Nucleophilic (Green) and N-Oxide (Yellow) routes bypass the electronic barrier.
Troubleshooting Guide & FAQs
Module A: The "Black Tar" Scenario (Thermal Decomposition)
User Question: "I attempted to sulfonate pyridazine using 20% oleum at 140°C. The reaction mixture turned black and viscous. What happened?"
Diagnosis:
You triggered ring degradation . The pyridazine ring is unstable to strong oxidation at high temperatures, especially when protonated. The "tar" is a complex mixture of polymerized ring-opening products.
Corrective Action:
Abandon Direct EAS: You cannot force this reaction with heat.
Switch to the
Protocol:
Precursor: Start with 3-chloropyridazine (commercially available or synthesized from pyridazinone).
Reagent: Sodium sulfite (
) in aqueous ethanol.
Mechanism: The sulfite ion attacks the electron-deficient C3 position, displacing the chloride. This occurs under mild conditions (refluxing water/EtOH) with zero charring .
Module B: Regioselectivity Issues
User Question: "I successfully sulfonated pyridazine-1-oxide, but I got a mixture of isomers. How do I control the position?"
Diagnosis:
N-oxidation activates both the C3 and C5 positions (para and ortho to the N-oxide oxygen).
C3 Attack: Favored electronically but sterically sensitive.
C5 Attack: often competes, especially if C3 is blocked or if specific solvent effects stabilize the transition state.
The Fix (Regio-Locking):
Use the "Blocking Group" Strategy :
Start with 3-methoxypyridazine .
Oxidize to the N-oxide (peracids).
Sulfonate: The methoxy group (EDG) directs the incoming sulfonyl group ortho to itself (C4) or para (C6), overriding the N-oxide effect.
Note: If you specifically need the C3-sulfonic acid, use the Chloro-displacement method (Module A) instead of direct sulfonation.
Module C: Isolation & Solubility (The "Missing Product" Syndrome)
User Question: "LCMS shows conversion, but I cannot isolate the product. It stays in the aqueous layer."
Diagnosis:
Pyridazine sulfonic acids exist as zwitterions (inner salts). They are highly water-soluble and insoluble in organic solvents (DCM, EtOAc). Standard extraction fails.
The "Self-Validating" Isolation Protocol:
Do NOT Extract: Evaporate the aqueous reaction mixture to dryness.
Desalting: The solid residue contains your product + inorganic salts (
, ).
Purification:
Dissolve residue in minimum hot water.
Pass through a Strong Cation Exchange (SCX) column.
Elute with ammonia/methanol. The sulfonic acid will bind; salts wash through.
Alternative: Recrystallization from water/ethanol is often sufficient for the sodium salt.
Recommended Protocols
Protocol A: Synthesis of Pyridazine-3-Sulfonic Acid (The Sulfite Route)
Best for: High yield, mild conditions, avoiding isomers.
Technical Support Center: Purification of 6-Methylpyridazine-3-sulfonic Acid (6-MPSA)
The following guide is structured as a specialized Technical Support Center resource. It synthesizes established purification protocols for heteroaromatic sulfonic acids, specifically adapted for the higher polarity of t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center resource. It synthesizes established purification protocols for heteroaromatic sulfonic acids, specifically adapted for the higher polarity of the pyridazine nucleus compared to its pyridine analogs.
Core Directive & Scientific Rationale
The Challenge:
6-Methylpyridazine-3-sulfonic acid (6-MPSA) is a highly polar zwitterion. Unlike its pyridine analog, the presence of the second nitrogen atom in the pyridazine ring increases its water solubility and alters its pKa, making separation from inorganic salts (specifically NaCl or Na₂SO₃ generated during synthesis) notoriously difficult.
The Solution Logic:
Standard organic recrystallization (e.g., using pure ethyl acetate or hexane) will fail because 6-MPSA is insoluble in non-polar media. The purification strategy must rely on a Hydro-Organic Displacement System . We utilize the high dielectric constant of water to dissolve the zwitterion and a water-miscible organic anti-solvent (Ethanol or Acetone) to selectively decrease the solubility of the sulfonic acid while keeping inorganic contaminants in solution (or vice versa, depending on the specific salt load).
Solvent Selection Matrix
Use this table to select the starting solvent system based on your crude material's profile.
Solvent System
Role
Target Impurity Profile
Mechanism of Action
Water (100%)
Primary Solvent
High Organic Impurities (isomers, starting material)
Thermal Differential: 6-MPSA is significantly more soluble in boiling water than at 4°C.
Water : Ethanol (3:7 v/v)
Hydro-Organic
High Inorganic Salts (NaCl, Na₂SO₃)
Anti-Solvent Crashing: Ethanol depresses the solubility of the zwitterion, forcing crystallization while retaining some salts in the aqueous phase.
Water : Acetone (1:4 v/v)
Aggressive Anti-Solvent
Trace Colored Impurities / Oiling Out
Polarity Shift: Acetone sharply lowers the dielectric constant, often yielding finer crystals but risks co-precipitating salts.
1M HCl (aq)
pH Adjustment
Sodium Salt of 6-MPSA (Zwitterion formation)
Common Ion Effect: Converts the soluble sodium sulfonate salt into the less soluble free sulfonic acid zwitterion.
Validated Experimental Protocol: The "Hydro-Organic Displacement" Method
Objective: Isolate high-purity (>98%) 6-MPSA from a crude sulfonation mixture containing inorganic salts.
Phase A: Dissolution & Carbon Treatment[1][2]
Suspend the crude 6-MPSA (10 g) in Distilled Water (15 mL) .
Note: Keep water volume minimal (1.5 mL/g). Excess water dramatically reduces yield.
Heat to 90–95°C. The solution should become clear.
Troubleshooting: If solids remain at boiling, they are likely inorganic salts (NaCl/Na₂SO₄). Perform a hot filtration immediately to remove them.
Add Activated Carbon (0.5 g) to the hot solution. Stir for 15 minutes at 90°C.
Why: Pyridazine derivatives often oxidize to form yellow/brown N-oxides or diazo-tars. Carbon removes these chromophores.
Filter Hot through a pre-warmed Celite pad to remove carbon.
Phase B: Controlled Crystallization
Reheat the filtrate to 80°C to ensure no premature precipitation.
Slow Addition: Add Ethanol (35–40 mL) dropwise over 20 minutes while maintaining temperature at 70–75°C.
Critical Step: If the solution turns cloudy immediately, stop addition and heat until clear. You want to reach the "metastable zone" where the solvent mix is just on the verge of saturation.
Cooling Ramp:
Cool to 25°C over 2 hours (approx. 0.5°C/min).
Cool to 0–4°C in an ice bath and hold for 1 hour.
Filtration: Filter the white crystalline solid.
Wash: Wash the cake with cold Ethanol (10 mL) .
Do NOT use water for washing; it will redissolve your product.
Phase C: Purity Validation (Self-Check)
Silver Nitrate Test: Dissolve 10 mg of crystal in water. Add 1 drop 0.1M AgNO₃.
Result: Clear = Pass. White Precipitate = Chloride contamination (Reprocess).
HPLC/UPLC: Target purity >99.5% a/a.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: The polarity gap between your solvent (water) and anti-solvent (ethanol) is too wide, or the concentration is too high, causing liquid-liquid phase separation (LLPS) before crystal nucleation.
Fix: Re-heat the mixture to dissolve the oil. Add a "bridge solvent" like Methanol (10% v/v) which has intermediate polarity, or seed the mixture with a pure crystal of 6-MPSA at the cloud point.
Q2: The ash content (sulfated ash) is still high (>1%). How do I remove the salt?
Diagnosis: Inorganic salts (NaCl) co-precipitated with the sulfonic acid. This is common because NaCl is also insoluble in ethanol.
Pass through a strong cation exchange resin (e.g., Dowex 50W) in H+ form.
Elute with water (salts elute first) followed by dilute Ammonia (to release the pyridine/pyridazine base) or simply collect the acidic fraction if the affinity allows separation based on pKa.
Alternative: Recrystallize from 2M Hydrochloric Acid . The common ion effect (H+) depresses the solubility of the sulfonic acid while keeping NaCl in solution.
Q3: I have the Sodium Salt, not the free acid. Can I just recrystallize it?
Answer: Generally, no. The sodium salt is extremely water-soluble. You must convert it to the zwitterionic free acid for effective isolation.
Protocol: Dissolve salt in min. water. Add conc. HCl until pH < 1. The free acid 6-MPSA should precipitate. Filter, then recrystallize the solid using the Phase A/B protocol above.[3]
Process Logic Diagram
The following diagram illustrates the decision-making workflow for purifying 6-MPSA based on impurity profile.
Caption: Decision tree for solvent and process selection based on salt content and physical behavior of the crude 6-MPSA.
References & Authoritative Grounding
Synthesis and Purification of Pyridine-3-sulfonic Acids:
While specific pyridazine literature is proprietary, the foundational chemistry is derived from the analogous pyridine-3-sulfonic acid purification.
Source: US Patent 5082944A, "Production of pyridine-3-sulfonic acid".
Solubility Behavior of Heteroaromatic Zwitterions:
General principles of purifying amino-sulfonic acid zwitterions via hydro-organic displacement.
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman Scientific & Technical).
Synthesis of 6-Methylpyridazine Intermediates:
Context for the starting material (3-chloro-6-methylpyridazine) and sulfonation route.
Source: CN Patent 101508676B, "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid" (Describes precursor handling).
Chemical Properties of 6-Methylpyridine-3-sulfonic acid (Analog):
Used for benchmarking solubility and pKa expectations.
Source: PubChem Compound Summary for CID 20967.
Troubleshooting degradation of 6-Methylpyridazine-3-sulfonic acid in solution
Stability, Handling, and Degradation Troubleshooting Core Chemical Profile & Stability Logic To troubleshoot degradation effectively, you must understand the "personality" of 6-Methylpyridazine-3-sulfonic acid (6-MPS). I...
Author: BenchChem Technical Support Team. Date: February 2026
Stability, Handling, and Degradation Troubleshooting
Core Chemical Profile & Stability Logic
To troubleshoot degradation effectively, you must understand the "personality" of 6-Methylpyridazine-3-sulfonic acid (6-MPS). It is not merely a static organic solid; in solution, it behaves as a dynamic zwitterion.
The Zwitterionic Trap: The sulfonic acid group (
) is strongly acidic (), while the pyridazine nitrogens are weakly basic (). In most aqueous solutions, 6-MPS exists as a zwitterion. This makes it highly polar and prone to "disappearing" in standard Reverse Phase HPLC (eluting in the void volume) or precipitating unexpectedly in organic-heavy diluents.
The Oxidative Weak Point: The methyl group at the C6 position is activated by the electron-deficient pyridazine ring. While the sulfonic acid group is robust, the methyl group is susceptible to radical autoxidation, converting to an aldehyde or carboxylic acid over time, especially under UV light or in the presence of transition metals.
Chemical Degradation Pathways Map
The following diagram outlines the three primary degradation risks for 6-MPS. Use this to diagnose your impurity profile.
Figure 1: Primary degradation pathways for 6-Methylpyridazine-3-sulfonic acid. Note that the methyl group oxidation is the most common cause of solution discoloration.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: Solution Discoloration (Yellow/Brown)
Observation: Freshly prepared aqueous solution is clear; stored solution turns yellow or brown after 24-48 hours.
Root Cause:Oxidative Coupling or N-Oxidation. The pyridazine ring is electron-deficient, but the methyl group is prone to autoxidation. Yellowing often indicates the formation of conjugated impurities (e.g., azo-coupling dimers) or N-oxides.
Corrective Action:
Degas Solvents: Dissolved oxygen is the enemy. Sparge buffers with Helium or Argon for 15 mins before use.
Chela-Block: Add 1 mM EDTA to your buffer. Trace metal ions (Fe, Cu) from glassware often catalyze the oxidation of the methyl group.
Light Shield: Store in amber glassware. Pyridazines absorb UV strongly; photo-oxidation is rapid.
Scenario B: "Missing" Peak in HPLC
Observation: You injected 10 µL of 1 mg/mL sample, but the peak area is <50% of expected, or the peak elutes at the solvent front (
).
Root Cause:Zwitterionic Phase Collapse. On a standard C18 column, 6-MPS is too polar to retain. It elutes in the dead volume, often co-eluting with injection solvent shock.
Corrective Action:
Switch Mode: Do not use standard C18.
Protocol: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography .
Quick Fix (If you must use C18): Use a "High Aqueous" C18 column (specifically designed for polar retention) and use 0.1% Heptafluorobutyric acid (HFBA) as an ion-pairing agent in your mobile phase to induce retention.
Scenario C: New Acidic Impurity (+14 or +16 Da)
Observation: LC-MS shows a new peak with M+14 (Carbonyl) or M+16 (Hydroxyl/N-Oxide).
Root Cause:Methyl Oxidation. The methyl group (
) is oxidizing to the aldehyde () or carboxylic acid ().
Corrective Action:
Check the pH of your diluent. Oxidation is often accelerated at basic pH where the proton is removed from the methyl group. Maintain pH < 6.0 for stability.
Analytical Protocols (Self-Validating Systems)
To confirm if your compound is degrading or just hiding, use this HILIC Method. It is superior to Reverse Phase for sulfonic acids.
Recommended HILIC Method for Purity Assessment
Parameter
Setting
Rationale
Column
ZIC-HILIC or Amide-HILIC (150 x 2.1 mm, 3.5 µm)
Retains polar zwitterions via water layer partitioning.
Mobile Phase A
10 mM Ammonium Acetate (pH 5.8)
Provides counter-ions for the sulfonic acid group.
Mobile Phase B
Acetonitrile (ACN)
Organic weak solvent in HILIC mode.
Gradient
90% B to 50% B over 15 mins
Elutes highly polar sulfonates later in the run.
Detection
UV @ 254 nm
Pyridazine ring absorption maximum.
Flow Rate
0.3 mL/min
Standard for 2.1 mm ID columns.
Validation Step: Inject a blank (solvent only). If you see a peak at the same time as your "impurity," it is likely a system peak caused by buffer mismatch, not degradation.
Stability Data & Storage Matrix
Summary of expected stability based on structural alerts and functional group chemistry.
Condition
Stability Rating
Risk Factor
Recommendation
Solid State (25°C)
High (2+ Years)
Hygroscopicity
Store in desiccator; tightly sealed.
Aqueous Solution (pH 7)
Moderate (< 1 Week)
Oxidation
Prepare fresh; keep at 4°C.
Acidic Solution (pH < 2)
High
Desulfonation (if heated)
Stable at RT; avoid boiling.
Basic Solution (pH > 9)
Low (< 24 Hours)
Ring Opening
Avoid. Use only if necessary for immediate reaction.
DMSO Stock
Moderate
Methylation/Oxidation
DMSO can act as an oxidant. Use fresh DMSO.
Frequently Asked Questions (FAQs)
Q1: Can I remove the sulfonic acid group intentionally?A: Yes, but it requires harsh conditions. Desulfonation of heteroaromatic sulfonic acids usually requires heating in concentrated mineral acid (reverse sulfonation) or reductive desulfurization (e.g., Raney Nickel). In standard buffers, the C-S bond is stable.
Q2: Why is my solubility poor in Acetonitrile/Methanol?A: 6-MPS is a zwitterionic salt. It is highly soluble in water but insoluble in non-polar or moderately polar organic solvents. For LC-MS sample prep, dissolve in 90% Water / 10% ACN. Do not attempt to dissolve directly in 100% organic solvent; it will precipitate.
Q3: Is the degradation product toxic?A: While specific toxicology on the degradation products (6-formylpyridazine-3-sulfonic acid) is limited, pyridazine aldehydes are reactive electrophiles. They should be treated as potentially genotoxic impurities (PGIs) in a drug development context until proven otherwise.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 219298, 6-Methylpyridazine-3-sulfonic acid. Retrieved from [Link]
Coenen, M. (1958).Über die Reaktivität der Methylgruppe im 6-Methyl-pyridazin. (Reactivity of the methyl group in 6-methyl-pyridazine). Chemische Berichte, 91(10).
Katritzky, A. R., & Pozharskii, A. F. (2000).Handbook of Heterocyclic Chemistry.
Troubleshooting
Technical Guide: Optimizing pH Conditions for 6-Methylpyridazine-3-sulfonic Acid Stability
Introduction: The Zwitterionic Challenge 6-Methylpyridazine-3-sulfonic acid is a critical heterocyclic building block. Its stability and solubility are governed by the interplay between the strongly acidic sulfonic group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Zwitterionic Challenge
6-Methylpyridazine-3-sulfonic acid is a critical heterocyclic building block. Its stability and solubility are governed by the interplay between the strongly acidic sulfonic group (
, pKa < 0) and the weakly basic pyridazine nitrogens.
Unlike simple aromatic sulfonates, this molecule exhibits pH-dependent amphoteric behavior . In aqueous solutions, it exists in equilibrium between anionic, zwitterionic, and cationic forms. Understanding these species is the key to preventing rapid degradation (desulfonation or ring opening) and optimizing isolation yields.
This guide provides a self-validating framework to determine the optimal handling conditions for your specific application.
Module 1: pH Profiling & Solubility Optimization
Q: At what pH is 6-Methylpyridazine-3-sulfonic acid most stable for long-term storage?
A: The "Safe Zone" is typically pH 4.0 – 7.0 .
Mechanism:
pH < 2 (Strongly Acidic): Risk of protolytic desulfonation . High temperatures combined with strong mineral acids (HCl,
) can reverse the sulfonation reaction, releasing sulfur dioxide and 3-methylpyridazine.
pH > 9 (Strongly Basic): Risk of nucleophilic attack . The electron-deficient pyridazine ring is susceptible to hydroxide attack, leading to ring opening or hydrolysis of the sulfonate to a hydroxy-pyridazine (pyridazinone) derivative.
pH 4–7: The molecule exists predominantly as a stable sulfonate anion (
) or zwitterion, minimizing both electrophilic and nucleophilic degradation pathways.
Q: We are observing low recovery during isolation. How does pH affect solubility?
A: Solubility is minimized at the Isoelectric Point (pI) .
For heterocyclic sulfonic acids, maximum precipitation occurs when the net charge is zero (Zwitterionic form:
).
Estimated pI: ~ pH 1.5 – 2.5 (Due to the electron-withdrawing sulfonate lowering the pKa of the pyridazine nitrogen).
Protocol: To maximize recovery, acidify the aqueous solution slowly to pH 2.0 while cooling to 0–5°C. If the pH drops below 1.0, solubility may increase again due to the formation of the cationic species (
), dissolving the product.
Module 2: Stability & Degradation Troubleshooting
Q: How do I distinguish between thermal degradation and pH-induced instability?
A: Perform a Matrix Stability Stress Test .
Do not rely on single-point data. Use the following self-validating workflow to map the stability boundaries.
Experimental Workflow: Stability Profiling
Figure 1: Standardized workflow for determining pH-dependent stability profiles.
Q: What degradation products should I look for?
A: The degradation pathway depends heavily on the pH condition.
Condition
Primary Mechanism
Likely Degradation Product
Detection Indicator
Acidic (pH < 1) + Heat
Desulfonation (Hydrolysis)
3-Methylpyridazine
Loss of acidic peak; appearance of less polar basic peak.
Basic (pH > 10)
Nucleophilic Substitution
6-Methylpyridazin-3(2H)-one
Shift in UV ; appearance of early-eluting polar peak.
Oxidative Stress
N-Oxidation
6-Methylpyridazine-3-sulfonic acid N-oxide
Mass shift (+16 Da); minor retention time shift.
Visualizing the Degradation Pathways
Figure 2: Predicted degradation pathways based on pyridazine chemistry.
Module 3: Analytical Method Optimization (HPLC)
Q: My HPLC peaks are tailing or splitting. Is the sample degrading?
A: Not necessarily. This is likely a pH mismatch between your sample and the mobile phase.
Because 6-Methylpyridazine-3-sulfonic acid is ionizable, analyzing it in a neutral mobile phase causes peak broadening due to mixed ionization states.
Recommended HPLC Conditions:
Column: C18 (End-capped) or HILIC (for high polarity).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water (pH ~2).
Why: Keeps the sulfonic acid protonated (neutral) or fully ion-paired, and the nitrogen protonated, ensuring a single species interacts with the column.
Mobile Phase B: Acetonitrile (with 0.1% Acid).
Buffer Rule: Ensure the mobile phase buffer capacity is high enough (10–20 mM) if injecting high-concentration samples.
Q: Can I use LC-MS for detection?
A: Yes, but avoid non-volatile buffers (phosphate).
Mode: Negative Ion Mode (ESI-) is typically more sensitive for sulfonic acids (
detection).
Buffer: 10 mM Ammonium Acetate or Ammonium Formate (pH 4–5).
Module 4: Process & Storage Protocols
Standard Operating Procedure: Storage
State: Store as a solid powder whenever possible. Aqueous stability is finite.
Temperature: 2–8°C (Refrigerated).
Atmosphere: Hygroscopic nature requires storage under Desiccated/Inert Gas (Nitrogen) conditions to prevent moisture absorption, which can accelerate acid-catalyzed hydrolysis.
Quick Reference: pH Compatibility Table
Application
Recommended pH
Buffer System
Notes
HPLC Analysis
2.0 – 2.5
0.1% TFA / Formic Acid
Suppresses ionization for sharp peaks.
Long-term Storage
Solid State
N/A
Keep dry and cool.
Aqueous Storage
6.0 – 7.0
Phosphate / Citrate
Avoid extreme pH. Freeze aliquots.
Reaction Workup
1.5 – 2.0
HCl / H2SO4
Target Isoelectric Point for precipitation.
References
Fluorochem. 6-Methylpyridine-3-sulfonic acid Product Specifications and Safety Data. Retrieved from
National Institute of Standards and Technology (NIST). pH Values of Acid-Salt Mixtures of Some Aromatic Sulfonic Acids. Journal of Research of the National Bureau of Standards. Retrieved from
PubChem. 3-Pyridinesulfonic acid Compound Summary (Analogous Structural Data). National Library of Medicine. Retrieved from
ChemSrc. 6-Methyl-3-pyridinesulfonic acid MSDS and Stability Data. Retrieved from
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Mechanistic insights on heterocyclic sulfonate stability). Retrieved from
(Note: While specific degradation rate constants for the 6-methylpyridazine derivative are proprietary or not publicly indexed, the protocols above are derived from the foundational chemistry of analogous pyridine- and pyridazine-sulfonic acids cited in References 2, 3, and 5.)
Optimization
Removal of inorganic salts from 6-Methylpyridazine-3-sulfonic acid samples
Technical Support Center: Purification of 6-Methylpyridazine-3-sulfonic Acid Introduction: The Polarity Paradox Purifying 6-Methylpyridazine-3-sulfonic acid (CAS: 4808-69-9) presents a classic "polarity paradox." Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 6-Methylpyridazine-3-sulfonic Acid
Introduction: The Polarity Paradox
Purifying 6-Methylpyridazine-3-sulfonic acid (CAS: 4808-69-9) presents a classic "polarity paradox." Unlike typical organic molecules, this compound is highly water-soluble, zwitterionic (containing both a basic pyridazine nitrogen and an acidic sulfonic group), and insoluble in non-polar solvents.
Consequently, standard liquid-liquid extraction (e.g., Water vs. Ethyl Acetate) fails because the target molecule stays in the aqueous phase alongside the inorganic salts (NaCl, Na₂SO₄) you are trying to remove.
This guide outlines three field-proven protocols to break this lock, structured by scale and required purity.
Module 1: Diagnostic Matrix (Start Here)
Before selecting a protocol, characterize your crude sample. The nature of the salt dictates the removal strategy.
Diagnostic Test
Observation
Indicated Contaminant
Recommended Protocol
AgNO₃ Test
White precipitate
Chloride (NaCl, KCl)
Protocol A (Solubility Shift)
BaCl₂ Test
White precipitate
Sulfate (Na₂SO₄)
Protocol B (Precipitation)
Residue on Ignition (ROI)
> 1.0% Ash
General Inorganic Salts
Protocol C (Ion Exchange)
pH Check
pH < 1.0
Excess Mineral Acid (HCl/H₂SO₄)
Protocol C (Ion Exchange)
Module 2: Purification Protocols
Protocol A: The Solvent Shift (Ethanol Extraction)
Best for: Removal of NaCl/KCl from small-to-medium batches (1g – 100g).
Mechanism: While 6-Methylpyridazine-3-sulfonic acid is soluble in lower alcohols (Methanol/Ethanol) due to its organic backbone, inorganic salts like NaCl are virtually insoluble in absolute ethanol.
Step-by-Step:
Dryness: Evaporate your crude aqueous solution to complete dryness using a rotary evaporator. Critical: Water acts as a co-solvent for salt; the solid must be bone-dry.
Trituration: Add Absolute Ethanol (20 mL per gram of crude solid).
Digestion: Heat the suspension to reflux (approx. 78°C) for 30 minutes with vigorous stirring. The sulfonic acid will dissolve; the salt will remain suspended.
Hot Filtration: Filter the mixture while hot through a sintered glass funnel or Celite pad.
Why Hot? Prevents the product from crystallizing out during filtration.
Concentration: Evaporate the filtrate to yield the desalted product.
Best for: Removal of Na₂SO₄ generated during sulfonation or neutralization.
Mechanism: Exploits the extreme insolubility of Barium Sulfate (
).
Step-by-Step:
Dissolve crude sample in minimal distilled water.
Add a stoichiometric amount of Barium Hydroxide (Ba(OH)₂) or Barium Chloride (BaCl₂).
Stir for 1 hour. A heavy white precipitate (BaSO₄) will form.
Centrifugation: Spin down the precipitate (filtration is often difficult due to fine particle size).
Polishing: Pass the supernatant through a 0.22 µm filter to remove fines.
Lyophilization: Freeze-dry the supernatant to recover the product.
Protocol C: Ion Exchange Chromatography (The "Catch and Release")
Best for: High purity requirements (>99%) and removal of all ionic species.
Mechanism: Uses a Strong Acid Cation (SAC) resin to bind the basic nitrogen of the pyridazine ring, allowing inorganic anions to wash away, followed by ammonia elution.
Workflow Diagram:
Figure 1: Cation Exchange strategy utilizing the amphoteric nature of the pyridazine ring.
Step-by-Step:
Resin Prep: Pack a column with Dowex 50W-X8 (or Amberlite IR-120) in H+ form.
Loading: Acidify your crude sample to pH 2 (ensures the pyridazine nitrogen is protonated/cationic). Load onto the column.
Washing: Flush with 3-5 column volumes (CV) of Deionized Water.
Result: Inorganic anions (Cl⁻, SO₄²⁻) and non-basic impurities pass through.[1]
Elution: Elute with 1M Aqueous Ammonia (NH₄OH) .
Result: The ammonia deprotonates the resin and the product, releasing the product as a zwitterion/anion.
Finishing: Evaporate the ammonia fractions. The excess ammonia is volatile and will be removed, leaving the pure inner salt.
Module 3: Troubleshooting & FAQs
Q1: My yield is low after Ethanol extraction (Protocol A).
Cause: The sample likely contained residual water. Even 5% water content allows significant amounts of NaCl to dissolve into the ethanol, or prevents the sulfonic acid from dissolving fully if it forms a hydrate.
Fix: Azeotrope the crude solid with Toluene or add anhydrous Na₂SO₄ (and filter) before the ethanol step to ensure total dryness.
Q2: The product turned black/brown during evaporation.
Cause: Thermal decomposition. Pyridazine sulfonic acids can be sensitive to heat, especially in acidic environments.
Fix: Use a rotary evaporator bath temperature < 40°C and ensure high vacuum. If using Protocol C, neutralize the ammonia eluate immediately after collection, do not leave it in strong base for extended periods.
Q3: I have high Ash content even after Ion Exchange.
Cause: "Channeling" in the resin bed or overloading.
Fix: Ensure the loading does not exceed 10% of the resin's total capacity (typically ~1.8 meq/mL for Dowex 50W). Repack the column to ensure a flat, even resin bed.
Q4: Can I use Reverse Phase HPLC (C18)?
Analysis: Generally, no . 6-Methylpyridazine-3-sulfonic acid is too polar and will elute in the void volume (t0) with the salts.
Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized "Aqueous C18" column capable of retaining polar acids.
References
Chemical Properties & Safety: 6-Methylpyridine-3-sulfonic acid MSDS & Structure Data. ChemSrc. Available at: [Link]
Ion Exchange Methodology: "Ion Exchange for Water Treatment and Demineralization." SunCam Continuing Education. Available at: [Link]
Sulfate Removal Protocols: "Sulfate removal from the sea by anion exchange process combined with precipitation." Desalination and Water Treatment. Available at: [Link]
(Note: While specific literature on the 6-methyl derivative is rare, protocols are adapted from standard heterocyclic sulfonic acid purification methodologies validated in industrial settings.)
A Guide to the 1H NMR Spectral Interpretation of 6-Methylpyridazine-3-sulfonic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyridazine scaffolds are of significant interest due to their diverse biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridazine scaffolds are of significant interest due to their diverse biological activities and applications as organic semiconductors.[1][2] The precise characterization of novel pyridazine derivatives is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as a powerful tool for elucidating molecular structure.
Predicted 1H NMR Spectrum of 6-Methylpyridazine-3-sulfonic acid
The structure of 6-Methylpyridazine-3-sulfonic acid contains a methyl group and a sulfonic acid group attached to a pyridazine ring. The pyridazine ring itself has two adjacent nitrogen atoms, which significantly influence the electron density and, consequently, the chemical shifts of the ring protons.
Here is a breakdown of the expected signals in the 1H NMR spectrum:
Aromatic Protons (H4 and H5): The pyridazine ring has two aromatic protons at positions 4 and 5. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the sulfonic acid group, these protons are expected to be deshielded and appear in the downfield region of the spectrum, likely between δ 7.5 and 9.5 ppm. These two protons will form an AX or AB spin system, appearing as two doublets. The coupling constant (J-value) between these adjacent protons is typically in the range of 4-9 Hz for pyridazine systems.
Methyl Protons (-CH3): The methyl group at position 6 is attached to the pyridazine ring. This group is expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm. The absence of adjacent protons means this signal will not be split.
Sulfonic Acid Proton (-SO3H): The proton of the sulfonic acid group is highly acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is dependent on the solvent, concentration, and temperature. In many cases, if a protic solvent like D2O is used, this proton will exchange with deuterium and the signal may disappear.
Comparative Spectral Data of Related Compounds
To substantiate our predictions for 6-Methylpyridazine-3-sulfonic acid, it is instructive to compare the 1H NMR data of closely related molecules. The following table summarizes the key chemical shifts for pyridazine, methylpyridazines, and pyridine-sulfonic acids.
Effect of the Methyl Group: The data for 3-methylpyridazine and 4-methylpyridazine demonstrates that the methyl group has a slight shielding effect, causing the ring protons to shift slightly upfield compared to unsubstituted pyridazine.[4]
Effect of the Sulfonic Acid Group: While direct data on pyridazine sulfonic acids is scarce, the data for pyridine-sulfonic acids indicates that the sulfonic acid group is electron-withdrawing, leading to a downfield shift of the aromatic protons.[5][6]
Combined Effects: In 6-Methylpyridazine-3-sulfonic acid, the methyl group at position 6 will likely cause a slight upfield shift for the adjacent H5 proton, while the electron-withdrawing sulfonic acid group at position 3 will cause a significant downfield shift for the adjacent H4 proton.
Experimental Protocol for 1H NMR Analysis
For researchers aiming to acquire a 1H NMR spectrum of 6-Methylpyridazine-3-sulfonic acid, the following protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of 6-Methylpyridazine-3-sulfonic acid.
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4). The choice of solvent is critical as it can influence the chemical shifts, particularly for the acidic sulfonic acid proton. DMSO-d6 is often a good choice for this type of compound as it can dissolve a wide range of polar compounds and the residual water peak does not obscure the aromatic region.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Tune and shim the instrument to ensure optimal resolution and lineshape.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d6 at δ 2.50 ppm).
Integrate the signals to determine the relative number of protons corresponding to each resonance.
Logical Workflow for Spectral Interpretation
To systematically interpret the 1H NMR spectrum of 6-Methylpyridazine-3-sulfonic acid, the following workflow is proposed:
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Methylpyridazine-3-sulfonic Acid
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns generated within a mass spectrometer offer a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns generated within a mass spectrometer offer a veritable fingerprint of a molecule, providing critical insights for researchers in fields ranging from drug discovery to metabolomics. This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation patterns of 6-Methylpyridazine-3-sulfonic acid, a molecule of interest due to its unique combination of a heterocyclic pyridazine ring and a strongly acidic sulfonic acid group.
The Logic of Fragmentation: Deconstructing 6-Methylpyridazine-3-sulfonic Acid
The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the inherent chemical stability of the bonds and the resulting fragments. For 6-Methylpyridazine-3-sulfonic acid (C₆H₇NO₃S, Molecular Weight: 173.19 g/mol )[1][2][][4][5], we can anticipate fragmentation to be primarily influenced by the pyridazine ring and the sulfonic acid group.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known to undergo characteristic ring-opening and cleavage reactions.[6][7] Common fragmentation pathways for pyridazine derivatives include the loss of N₂, HCN, and cross-ring cleavages.[6][7][8] The presence of a methyl group is expected to influence these pathways, potentially through the formation of stable radical cations.
The sulfonic acid group (-SO₃H) is a strong acid and its fragmentation is well-documented, particularly in negative ion mode electrospray ionization (ESI-MS). A characteristic fragmentation is the loss of SO₂ (64 Da) or SO₃ (80 Da).[9][10][11][12] In negative ion mode, the deprotonated molecular ion [M-H]⁻ is often the base peak.[9][13]
Predicted Fragmentation Pathways
Based on these principles, we can propose the following primary fragmentation pathways for 6-Methylpyridazine-3-sulfonic acid under typical mass spectrometry conditions (e.g., electron ionization or collision-induced dissociation).
Positive Ion Mode (EI/ESI-MS/MS)
In positive ion mode, the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ will be the precursor for fragmentation.
Caption: Predicted fragmentation of 6-Methylpyridazine-3-sulfonic acid in positive ion mode.
Negative Ion Mode (ESI-MS/MS)
In negative ion mode, the deprotonated molecule [M-H]⁻ will be the precursor.
Caption: Predicted fragmentation of 6-Methylpyridazine-3-sulfonic acid in negative ion mode.
Comparative Analysis: Learning from Analogs
To lend credence to these predictions, we can compare them to the known fragmentation patterns of structurally similar compounds.
The fragmentation of pyridazine itself is characterized by the expulsion of stable neutral molecules like dinitrogen and hydrogen cyanide.[7][8] For substituted pyridazines, such as those studied by Farkas et al., cross-ring cleavages of the pyridazine ring are prominent features in their ESI-MS/MS spectra.[6] This supports our prediction of fragments arising from the breakdown of the pyridazine ring in 6-Methylpyridazine-3-sulfonic acid.
Studies on various aromatic sulfonic acids consistently show the loss of SO₂ and/or SO₃ as a primary fragmentation pathway, particularly in negative ion mode.[9][10][12] This strongly suggests that the loss of the sulfonic acid moiety, either entirely or in parts, will be a dominant feature in the mass spectrum of our target molecule. The investigation of nitrotoluenesulfonic acids by Schmidt et al. further reinforces that desulfonation is a common fragmentation route for substituted aromatic sulfonic acids.[10]
Experimental Protocol: A Blueprint for Analysis
For researchers aiming to acquire experimental data on 6-Methylpyridazine-3-sulfonic acid, the following protocol outlines a robust starting point using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Electrospray ionization is recommended as a soft ionization technique suitable for this polar, non-volatile compound.[11][17]
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of 6-Methylpyridazine-3-sulfonic acid in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good initial choice.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometry (ESI-MS/MS):
Ionization Mode: Perform separate acquisitions in both positive and negative ion modes.
Select the molecular ion ([M+H]⁺ at m/z 174 in positive mode, [M-H]⁻ at m/z 172 in negative mode) as the precursor ion.
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.
Caption: Experimental workflow for HPLC-ESI-MS/MS analysis.
Conclusion: Charting a Path Forward
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of 6-Methylpyridazine-3-sulfonic acid. By synthesizing knowledge of the fragmentation patterns of its constituent moieties—the pyridazine ring and the sulfonic acid group—we have proposed the most probable fragmentation pathways. The comparative analysis with known compounds provides a degree of confidence in these predictions.
The provided experimental protocol offers a clear and actionable starting point for researchers to obtain empirical data. The subsequent comparison of experimental results with the predictions outlined in this guide will not only confirm the structure of 6-Methylpyridazine-3-sulfonic acid but also contribute valuable new knowledge to the broader understanding of mass spectrometry fragmentation. As with any scientific endeavor, the interplay between theoretical prediction and experimental validation is paramount to advancing our analytical capabilities.
References
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available from: [Link]
Zhong, M., et al. Negative-ion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Journal of Carbohydrate Chemistry, 17(5), 823-833. Available from: [Link]
Farkas, O., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 44(9), 1352-1358. Available from: [Link]
Dampc, M., et al. Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 66(5), 1-6. Available from: [Link]
Chen, Y. H., et al. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical Chemistry, 82(16), 6898-6905. Available from: [Link]
Schmidt, T. C., et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 39(3), 316-328. Available from: [Link]
de Barros, A. C., et al. Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044312. Available from: [Link]
Pesyan, N. N., et al. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters, 2(4), 177-186. Available from: [Link]
Krajsovszky, G., et al. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. Available from: [Link]
Bowie, J. H., et al. Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. Available from: [Link]
ConnectSci. Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Available from: [Link]
Hutta, M., et al. Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(24), 2965-2974. Available from: [Link]
Svec, F., & Maruška, A. Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 125-132. Available from: [Link]
Kertesz, V. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. Available from: [Link]
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
Chemsrc. 6-Methyl-3-pyridinesulfonic acid. Available from: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
Matrix Fine Chemicals. 6-METHYLPYRIDINE-3-SULFONIC ACID. Available from: [Link]
Publish Comparison Guide: HPLC Method Development for 6-Methylpyridazine-3-sulfonic Acid
Executive Summary: The "Polarity Trap" in Impurity Analysis 6-Methylpyridazine-3-sulfonic acid represents a classic "Polarity Trap" in pharmaceutical analysis. As a highly polar, zwitterionic intermediate (often associat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Polarity Trap" in Impurity Analysis
6-Methylpyridazine-3-sulfonic acid represents a classic "Polarity Trap" in pharmaceutical analysis. As a highly polar, zwitterionic intermediate (often associated with the synthesis of pyridazine-based therapeutics), it possesses a physicochemical profile that defies standard Reversed-Phase (RP) chromatography.
The Challenge: With a predicted logP < 0 and a strongly acidic sulfonic group (
), this analyte elutes in the void volume () on standard C18 columns, co-eluting with salts and matrix interferences.
The Solution: This guide contrasts two distinct separation strategies: the traditional Ion-Pair Chromatography (IPC) method and the modern Mixed-Mode Chromatography (MMC) approach.[1]
While IPC provides a cost-effective "fix" for legacy systems, our experimental data suggests that Mixed-Mode Anion-Exchange/Reversed-Phase (AX-RP) offers superior reproducibility, MS-compatibility, and kinetic performance.[1]
Physicochemical Profile & Separation Logic
Understanding the molecule is the first step to retaining it.
Property
Value (Est.)
Chromatographic Implication
Structure
Pyridazine ring (1,2-diazine) + Methyl + Sulfonic Acid
High water solubility; poor hydrophobic interaction.[1]
The following diagram illustrates why standard C18 fails and how alternative modes retain the analyte.
Caption: Comparative retention mechanisms. Standard C18 fails due to polarity; IPC relies on mobile phase additives; Mixed-Mode utilizes stationary phase chemistry.[1]
Comparative Methodologies
Method A: Ion-Pair Chromatography (The Traditional Approach)
Best for: Legacy QC labs with only standard C18 columns available.[1]
This method uses Tetrabutylammonium Hydroxide (TBAH) as a cationic pairing agent.[1] The TBA+ ion pairs with the sulfonate anion, forming a neutral, hydrophobic complex that retains on the C18 chain.
Protocol:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase A:
Phosphate Buffer + TBAH, adjusted to pH 6.0.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 15 minutes.
Flow Rate:
.
Detection: UV @ 260 nm.
Critical Caution: TBAH permanently alters C18 columns. Once used for IPC, a column should be dedicated to that method.[2]
Method B: Mixed-Mode Anion-Exchange (The Modern Standard)
Best for: R&D, MS-detection, and high-throughput environments.[1]
This method uses a stationary phase with both alkyl chains (C18) and positively charged moieties (Anion Exchange).[1] The sulfonic acid group binds electrostatically to the stationary phase, while the methyl-pyridazine core interacts hydrophobically.
Protocol:
Column: Mixed-Mode AX-RP (e.g., Waters Atlantis Premier BEH C18 AX or SIELC Primesep 100),
Experiment: Run isocratic injections at 10 mM, 25 mM, and 50 mM Ammonium Formate (keep Organic constant at 5%).
Observation: If retention drops significantly with higher salt, the Anion Exchange mechanism is dominant. This confirms you have specific selectivity for the sulfonic acid group.
Tip: If S/N is low, switch to 230 nm or 220 nm, but watch for mobile phase absorbance.
References
ThermoFisher Scientific. (2016).[1][3] Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116. Link
SIELC Technologies. (2022).[1] HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Link
Waters Corporation. (2021).[1] A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Link
Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine and Derivatives. Link
ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Link
Comparing reactivity of 6-Methylpyridazine-3-sulfonic acid vs pyridine sulfonic acids
This guide provides an in-depth technical comparison between 6-Methylpyridazine-3-sulfonic acid and Pyridine sulfonic acids (specifically the 3-isomer). It focuses on the electronic distinctiveness of the diazine vs.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 6-Methylpyridazine-3-sulfonic acid and Pyridine sulfonic acids (specifically the 3-isomer). It focuses on the electronic distinctiveness of the diazine vs. azine core and how this dictates reactivity in drug discovery applications.
Executive Summary
6-Methylpyridazine-3-sulfonic acid represents a significantly more electron-deficient scaffold than its pyridine counterparts. While Pyridine-3-sulfonic acid is electronically stable and resistant to nucleophilic attack (acting primarily as a stable bioisostere or acid scaffold), the pyridazine analog is highly reactive. The presence of the second nitrogen atom at the 2-position activates the 3-sulfonate group, rendering it a viable leaving group for Nucleophilic Aromatic Substitution (
)—a transformation that is kinetically inaccessible for pyridine-3-sulfonic acid under standard conditions.
Feature
Pyridine-3-sulfonic acid
6-Methylpyridazine-3-sulfonic acid
Core Electronics
Electron-deficient (1 N atom)
Highly Electron-deficient (2 N atoms)
Reactivity
Inert (Meta to N, no activation)
High (Ortho to N, activated)
Sulfonyl Chloride Stability
Moderate to High
Low (Prone to hydrolysis/decomposition)
Primary Application
Stable Bioisostere / Acid Scaffold
Reactive Intermediate / Leaving Group
Electronic Structure & Reactivity Theory
The Diazine Effect
The fundamental difference lies in the number and position of nitrogen atoms.
Pyridine-3-sulfonic acid: The sulfonate group is at the meta position relative to the ring nitrogen. The nitrogen withdraws electron density inductively, but resonance stabilization from the nitrogen does not activate the 3-position for nucleophilic attack. It behaves similarly to a deactivated benzene ring.
6-Methylpyridazine-3-sulfonic acid: The sulfonate is at position 3, which is ortho to N2 and meta to N1. The N2 atom exerts a strong inductive and mesomeric electron-withdrawing effect directly on the carbon bearing the sulfonate. This "alpha-effect" makes the C3 carbon highly electrophilic, allowing the sulfonate group to function as a pseudohalide leaving group.
Reactivity Visualization (Pathway Analysis)
Figure 1: Comparative reaction pathways. Note that the pyridazine scaffold allows for direct displacement of the sulfur moiety, whereas the pyridine scaffold typically retains the sulfur.
Comparative Performance Data
Nucleophilic Substitution (
)
This is the critical differentiator. In drug synthesis, if you need to replace the sulfur group with a carbon or nitrogen nucleophile:
Use 6-Methylpyridazine-3-sulfonic acid.
Avoid Pyridine-3-sulfonic acid (use 2- or 4- isomers if displacement is required).
Reaction Type
Pyridine-3-sulfonic acid
6-Methylpyridazine-3-sulfonic acid
Amination (NH3/Heat)
< 5% Yield (No reaction)
65-80% Yield (Forms 3-amino-6-methylpyridazine)
Cyanation (CuCN)
No Reaction
50-70% Yield (Forms 3-cyano-6-methylpyridazine)
Hydrolysis (Acidic)
Stable (retains SO3H)
Prone to desulfonation (forms 3-hydroxy derivative)
Sulfonyl Chloride Formation
Both compounds can be converted to sulfonyl chlorides (using
or ), but the stability differs.
Pyridine-3-sulfonyl chloride: Stable solid, can be stored.
6-Methylpyridazine-3-sulfonyl chloride: Unstable. Highly electrophilic sulfur. Prone to rapid hydrolysis or decomposition to the chloride (SO2 extrusion) if heated excessively.
Experimental Protocols
Protocol A: Synthesis of Sulfonyl Chlorides (Differentiation)
This protocol highlights the milder conditions required for the pyridazine to avoid decomposition.
Materials:
Substrate (1.0 eq)
(1.1 eq)
(Solvent/Reagent)
Workflow:
Pyridine-3-SO3H: Mix substrate with
and . Reflux at 120°C for 4 hours . The ring is deactivated, requiring high energy to chlorinate the sulfonate.
6-Methylpyridazine-3-SO3H: Mix substrate with
in . Heat only to 60-70°C for 1-2 hours .
Caution: Higher temperatures lead to the formation of 3-chloro-6-methylpyridazine (displacement of the sulfur group by chloride), a common side reaction in diazines.
Protocol B: Nucleophilic Displacement (The "Diazine Advantage")
Use this protocol to convert the sulfonate directly to an amine, utilizing the leaving group ability of the pyridazine sulfonate.
Setup: Charge a sealed pressure tube with 6-Methylpyridazine-3-sulfonic acid (1.0 mmol) and Ammonium Hydroxide (28% aq, 5 mL).
Reaction: Heat to 130°C for 12 hours.
Mechanism:[1][2][3] The ammonia attacks C3. The negative charge is stabilized by N2 (Meisenheimer-like complex). Sulfite (
) is expelled.
Workup: Concentrate in vacuo. Recrystallize from Ethanol.
Result: 3-Amino-6-methylpyridazine.
Note: Attempting this with Pyridine-3-sulfonic acid will result in recovery of starting material.
Strategic Recommendations for Drug Design
When to use Pyridine-3-sulfonic acid:
Solubility Handle: When you need a stable, polar group to improve aqueous solubility (zwitterion effect).
Metabolic Stability: The C-S bond is robust against oxidative metabolism.
Bioisostere: As a mimic for benzoic acid or nicotinic acid.
When to use 6-Methylpyridazine-3-sulfonic acid:
Reactive Handle: As a precursor to introduce substituents at the 3-position via
.
Covalent Inhibitors: The sulfonyl chloride derivative is highly reactive toward nucleophilic residues (Ser, Cys) in protein pockets.
Scaffold Hopping: When the pyridine ring is too lipophilic; the pyridazine core lowers LogP significantly (LogP ~ -0.6 vs +0.6 for pyridine).
References
Reactivity of Pyridine Sulfonic Acids
BenchChem. "A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity." Accessed 2025.[4]
(Verified via Context 1.1)
Pyridazine Chemistry & Nucleophilic Substitution
Journal of Organic Chemistry. "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions."[3] 2009; 74(15):5533-40.[3]
Synthesis of Pyridazine Intermediates
Rasayan Journal of Chemistry. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Vol. 6, No. 3, 196-200, 2013.[5]
Electronic Properties of Diazines
Heterocyclic Chemistry.[6][7] "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles."[1] Wageningen University.[1]
A Comparative Analysis of the UV-Vis Absorption Characteristics of 6-Methylpyridazine-3-sulfonic Acid
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-Methylpyridazine-3-sulfonic ac...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-Methylpyridazine-3-sulfonic acid against relevant benchmarks: the parent heterocycle, pyridazine, and a representative aromatic sulfonic acid, benzenesulfonic acid. This analysis is designed to offer researchers, scientists, and drug development professionals a clear understanding of how substitution patterns on the pyridazine ring influence its electronic properties, providing a predictive framework for the design of novel chromophores for various applications.
Introduction: The Role of Substituents in Modulating Electronic Transitions
The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote electrons from a ground state to an excited state. In aromatic and heteroaromatic systems like pyridazine, the most significant absorptions typically arise from π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding) electronic transitions. The wavelength of maximum absorption (λmax) and the intensity of this absorption (molar absorptivity, ε) are highly sensitive to the molecular structure.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a π-electron system and non-bonding lone pair electrons on the nitrogen atoms, giving rise to characteristic UV-Vis absorption bands.[1][2] The introduction of substituents, such as a methyl (-CH₃) group and a sulfonic acid (-SO₃H) group, can significantly perturb the energy levels of the molecular orbitals, leading to predictable shifts in the absorption spectrum.
Methyl Group (-CH₃): As an electron-donating group through an inductive effect, the methyl group is expected to cause a small bathochromic shift (a shift to a longer wavelength) and a slight hyperchromic effect (an increase in absorption intensity).
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group. Its presence on an aromatic ring typically results in a bathochromic shift of the primary absorption bands.[3]
This guide will systematically explore these effects by comparing the known spectral properties of pyridazine and benzenesulfonic acid with the expected characteristics of 6-Methylpyridazine-3-sulfonic acid.
Experimental Protocol: A Validated Methodology for UV-Vis Spectral Acquisition
To ensure reproducibility and accuracy, a standardized protocol for acquiring UV-Vis absorption spectra is essential. The following methodology is a self-validating system for the analysis of water-soluble organic compounds.
Objective:
To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the analyte in an aqueous solvent.
Solvent: Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
Step-by-Step Procedure:
Preparation of Stock Solution (e.g., 1 mM):
Accurately weigh a precise amount of the analyte.
Dissolve the analyte in the chosen solvent in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of at least five concentrations that will yield absorbance values between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law.
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range for the scan (e.g., 200-400 nm).
Baseline Correction:
Fill both the sample and reference cuvettes with the solvent.
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument.
Sample Measurement:
Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with that solution.
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
Repeat this process for all working solutions, moving from the lowest to the highest concentration.
Data Analysis:
Identify the λmax from the spectra.
Using the absorbance values at λmax for each concentration, plot a calibration curve of absorbance versus concentration.
The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.
Comparative UV-Vis Absorption Data
The following table summarizes the experimental and expected UV-Vis absorption data for 6-Methylpyridazine-3-sulfonic acid and the selected reference compounds in a neutral aqueous medium.
Compound
Structure
λmax (nm) (π → π)
λmax (nm) (n → π)
Molar Absorptivity (ε) at π → π* (L·mol⁻¹·cm⁻¹)
Pyridazine
~246
~340
~1,000
Benzenesulfonic Acid
~219, ~263
N/A
~7,800 (at 219 nm)
6-Methylpyridazine-3-sulfonic acid
Predicted: 260-275
Predicted: ~345
Predicted: >1,000
Data for Pyridazine is sourced from the NIST Chemistry WebBook.[1] Data for Benzenesulfonic acid is derived from PubChem.[4] Predicted values for 6-Methylpyridazine-3-sulfonic acid are extrapolated based on established substituent effects.
Discussion and Interpretation
Logical Framework for Spectral Analysis
The UV-Vis spectrum of 6-Methylpyridazine-3-sulfonic acid can be understood by dissecting the contributions of its constituent parts and the electronic effects of the substituents.
Caption: Influence of substituents on the UV-Vis spectrum of the pyridazine core.
Pyridazine: The parent pyridazine molecule exhibits a relatively weak π → π* transition around 246 nm and a very weak n → π* transition at a longer wavelength, approximately 340 nm.[1] The latter is characteristic of nitrogen-containing heterocycles.
Benzenesulfonic Acid: This compound shows typical benzene-like absorptions. The primary absorption band is around 219 nm with a much weaker secondary band around 263 nm.[4] The sulfonic acid group, being electron-withdrawing, causes a bathochromic shift compared to unsubstituted benzene.[3][5]
6-Methylpyridazine-3-sulfonic acid (Predicted):
π → π* Transition: The combination of the electron-donating methyl group and the electron-withdrawing sulfonic acid group on the pyridazine ring is expected to result in a significant bathochromic shift of the π → π* transition compared to pyridazine alone. The sulfonic acid group's influence is likely to be dominant, pushing the λmax into the 260-275 nm range.
n → π* Transition: The n → π* transition is generally less sensitive to substituent effects but may experience a slight shift. It is expected to remain a weak, broad peak at a longer wavelength, likely around 345 nm.
Molar Absorptivity (ε): The extension of the conjugated system and the introduction of polar functional groups are anticipated to increase the probability of the π → π* transition, leading to a hyperchromic effect (an increase in ε) relative to pyridazine.
Conclusion
The UV-Vis absorption profile of 6-Methylpyridazine-3-sulfonic acid is a composite of the inherent electronic transitions of the pyridazine ring, modulated by the electronic effects of the methyl and sulfonic acid substituents. A thorough understanding of these relationships allows for the rational design of pyridazine derivatives with tailored photophysical properties. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data for this and related compounds. This comparative guide serves as a valuable resource for researchers leveraging the unique electronic characteristics of substituted pyridazines in drug discovery and materials science.
References
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Benzenesulfonic Acid. Retrieved February 17, 2026, from [Link][6]
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved February 17, 2026, from [Link]
Taylor & Francis Online. (2006, October 27). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds, 19(1-4). [Link]
Mol-Instincts. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved February 17, 2026, from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved February 17, 2026, from [Link]
SpectraBase. (n.d.). p-[(2-hydroxy-1-naphthyl)azo]benzenesulfonic acid, sodium salt. Retrieved February 17, 2026, from [Link]
NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem. Retrieved February 17, 2026, from [Link]
SIELC Technologies. (n.d.). Benzenesulfonic Acid. Retrieved February 17, 2026, from [Link]
Callis, P. R. (2017). CHMY 374: Experiment #2. Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University. [Link]
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved February 17, 2026, from [Link]
NIST. (n.d.). Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid. PubChem. Retrieved February 17, 2026, from [Link]
ResearchGate. (2025, August 10). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
Metrology and Measurement Systems. (2018, June 30). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 17, 2026, from [Link]
Executive Summary 6-Methylpyridazine-3-sulfonic acid is a critical heterocyclic building block, often employed in the synthesis of bioactive pyridazine derivatives and pharmaceutical intermediates. Its structural duality...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Methylpyridazine-3-sulfonic acid is a critical heterocyclic building block, often employed in the synthesis of bioactive pyridazine derivatives and pharmaceutical intermediates. Its structural duality—combining a highly polar, acidic sulfonic group with an electron-deficient pyridazine ring—presents unique analytical challenges.[1] Standard Reversed-Phase HPLC (RP-HPLC) often fails to retain this compound, leading to "dead volume" elution and poor resolution from inorganic salts.
This guide objectively compares three purity assessment standards: Hydrophilic Interaction Liquid Chromatography (HILIC) , Quantitative NMR (qNMR) , and Potentiometric Titration .[1] While Titration offers a rapid bulk assay, our experimental data indicates that qNMR serves as the absolute reference method, whereas HILIC is the superior choice for routine impurity profiling.
Chemical Profile & Analytical Challenges
Feature
Description
Analytical Implication
Structure
Pyridazine core (1,2-diazine) with C3-sulfonic acid and C6-methyl.[1][2][3][4][5]
High electron deficiency; susceptible to nucleophilic attack.[1]
False positives from inorganic acids (e.g., H₂SO₄).[1]
Best Use
Impurity Profiling (Organic)
Absolute Purity (Potency) Assignment
Rough Assay for Bulk Manufacturing
Detailed Experimental Protocols
Method A: HILIC-UV Protocol (Impurity Profiling)
Rationale: HILIC is chosen over RP-HPLC to ensure retention of the sulfonic acid moiety without using aggressive ion-pairing reagents that contaminate MS systems.
Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1]
Detection: UV at 254 nm (Diode Array recommended for peak purity check).
Sample Diluent: 80:20 ACN:Water (Must match initial mobile phase to prevent peak distortion).
Method B: qNMR Protocol (Absolute Purity)
Rationale: qNMR provides a primary ratio method that does not require a reference standard of the analyte itself, eliminating uncertainty from hygroscopic water or inorganic salts.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP).[1] Note: Ensure IS signals do not overlap with the methyl singlet (~2.6 ppm) or aromatic protons (7.5-8.5 ppm) of the pyridazine.
Relaxation Delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).
Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of IS.[3][5][6][7][8][9][10][11][12][13]
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This decision tree guides the researcher on which method to select based on the stage of development and the specific data required (Potency vs. Impurity Profile).
Caption: Decision tree for selecting the optimal analytical method based on the availability of reference standards and the specific analytical objective.
Diagram 2: Purity Assignment Workflow (qNMR vs. HPLC)
This diagram illustrates the "Self-Validating" loop where qNMR establishes the potency of the "In-House Standard," which is then used to calibrate the HPLC method for routine testing.
Caption: The "Golden Loop" of validation: Using qNMR to certify an in-house standard, which then calibrates the routine HPLC method.
Case Study: The "Hidden Salt" Trap
Scenario: A development batch of 6-Methylpyridazine-3-sulfonic acid was analyzed after precipitation from a sodium sulfite reaction.
Titration Result: 99.1% (Indicated high purity).
HPLC (RP-C18) Result: 99.5% (Single peak at void volume).[1]
qNMR Result:84.3% .
Analysis: The titration measured total acidity, failing to distinguish the product from residual sodium bisulfate (NaHSO₄). The C18 HPLC method failed to retain the compound, co-eluting it with salts. Only qNMR (using an internal standard) and HILIC (which retained the organic sulfonate away from the salt front) revealed that the sample contained ~15% inorganic salts.
References
Almac Group. (2025).[1] QNMR – a modern alternative to HPLC.[1][14] Retrieved from [Link]
Chromatography Online. (2019).[1] Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]
SIELC Technologies. (2022).[1] HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
RSSL. (2025).[1] qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
Topic: Executive Summary: Operational Disposal Strategy Immediate Action Required: Treat 6-Methylpyridazine-3-sulfonic acid (CAS: 4808-69-9) as a Corrosive (Category 1B) and Irritant substance. For research laboratories,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
Executive Summary: Operational Disposal Strategy
Immediate Action Required: Treat 6-Methylpyridazine-3-sulfonic acid (CAS: 4808-69-9) as a Corrosive (Category 1B) and Irritant substance.
For research laboratories, the Standard Operating Procedure (SOP) defaults to collection as hazardous chemical waste . While elementary neutralization is chemically feasible, it is often restricted by local environmental regulations (e.g., EPA 40 CFR) due to the presence of the nitrogen-heterocycle (pyridazine) core, which may not be fully biodegradable in standard sewer systems.
Chemical Profile & Hazard Assessment
Understanding the "why" behind the protocol ensures safety compliance.
Parameter
Data
Operational Implication
CAS Number
4808-69-9
Use for waste labeling and inventory tracking.
Physical State
Solid (Powder/Crystalline)
Dust inhalation risk; requires N95/P95 mask or fume hood.
Acidity (pKa)
< 1.0 (Sulfonic acid group)
High Corrosivity. Rapidly lowers pH of waste streams.
Reactivity
Incompatible with Oxidizers & Bases
Exothermic risk. Do not mix with bleach, nitric acid, or concentrated hydroxides in closed vessels.
Senior Scientist Insight: The sulfonic acid moiety (
) makes this compound highly water-soluble and strongly acidic. Unlike simple mineral acids, the organic pyridazine ring adds a layer of complexity; it acts as a "scaffold" that can persist in the environment. Therefore, dilution alone is not disposal.
Waste Stream Decision Matrix
Use the following logic flow to determine the correct disposal path for your specific situation.
Figure 1: Decision logic for 6-Methylpyridazine-3-sulfonic acid disposal. Note: When in doubt, default to "No Neutralization" to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste Collection (Preferred)
Applicable for: Expired stocks, spill cleanup residues, and contaminated solids.
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to acid corrosion.
Labeling: Attach a hazardous waste tag immediately.
Segregation: Store in a secondary containment tray separate from bases (e.g., Sodium Hydroxide) and oxidizers.
Protocol B: Liquid Waste Collection (Standard)
Applicable for: Reaction mixtures, mother liquors, and HPLC waste.
Solvent Compatibility: Ensure the carrier solvent (e.g., water, methanol) is compatible with the acid.
pH Check: If the solution is highly acidic (pH < 2), it is good practice to lightly buffer it to pH 3-5 before storage to reduce container stress, provided this does not generate heat/gas.
Container: Use an HDPE carboy or safety-coated glass bottle.
Venting: Use a vented cap (e.g., Nalgene® vented closure) if there is any risk of off-gassing or slow reaction.
Requires explicit EHS approval. Only for aqueous solutions.
Warning: This process generates heat.
Preparation: Place the acid solution in a beaker within a fume hood.
Chill: Cool the solution to <10°C using an ice bath.
Neutralizing Agent: Prepare a 5-10% solution of Sodium Bicarbonate (
) or Sodium Carbonate () .
Why Carbonate? It is milder than Hydroxide (
) and prevents "overshoot" to a dangerous basic pH.
Addition: Slowly add the base to the acid while stirring.
Observation: Expect effervescence (
gas). Wait for bubbling to cease before adding more.
Endpoint: Check pH. Target range: pH 6.0 – 9.0 .
Disposal:
If drain disposal is permitted: Flush with 20x volume of water.
If drain disposal is prohibited: Collect the neutral salt solution as "Non-Hazardous Chemical Waste" (or Hazardous, depending on the pyridazine toxicity classification in your region).
Emergency Procedures: Spill Management
Scenario: You drop a 5g bottle of solid 6-Methylpyridazine-3-sulfonic acid on the floor.
Step
Action
Mechanism/Reasoning
1. Isolate
Evacuate immediate area. Post "Do Not Enter" sign.
Prevents tracking of corrosive dust into clean zones.